Fmoc-leucine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3/t13?,19- |
InChI Key |
CBPJQFCAFFNICX-VWCYLIGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of Fmoc-leucine-d3?
A-Technical-Guide-to-Fmoc-Leucine-d3
An In-depth Technical Guide to Fmoc-Leucine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-leucine-d3 is a deuterated and Fmoc-protected form of the essential amino acid L-leucine. The incorporation of deuterium atoms creates a stable, heavy-isotope labeled version of the molecule, while the fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting agent for the amine functionality. This strategic combination of features makes Fmoc-L-leucine-d3 an invaluable tool in a range of advanced analytical and synthetic applications, particularly in the fields of proteomics, metabolomics, and pharmaceutical development. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, where its chemical similarity to the endogenous analyte and distinct mass allow for precise and accurate measurements.[1][2]
Core Properties of this compound
The fundamental characteristics of Fmoc-L-leucine-d3 are summarized below. These properties are critical for its application in experimental settings, influencing factors such as solubility, reactivity, and detection.
Chemical and Physical Data
| Property | Value | References |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine-5,5,5-d3 | [3] |
| Synonyms | Fmoc-L-Leu-OH-d3, Fmoc-Leucine (d3) | [3] |
| Molecular Formula | C₂₁D₃H₂₀NO₄ | [4] |
| Molecular Weight | 356.4 g/mol | |
| CAS Number | 538372-74-6 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 152-156 °C | |
| Purity | ≥98% | |
| Isotopic Purity | ≥99 atom % D | |
| Solubility | Soluble in organic solvents such as DMF and acetonitrile | |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated, protected from light. |
Applications in Research and Development
The unique properties of Fmoc-L-leucine-d3 make it a versatile reagent in several key areas of scientific investigation.
-
Quantitative Proteomics and Metabolomics: The primary application of Fmoc-L-leucine-d3 is as an internal standard for the accurate quantification of leucine and other amino acids in complex biological matrices by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, chromatographic separation, and ionization, thereby enhancing the accuracy and reproducibility of the results.
-
Peptide Synthesis: Fmoc-L-leucine-d3 can be used as a building block in solid-phase peptide synthesis (SPPS) to generate stable isotope-labeled peptides. These labeled peptides are instrumental as internal standards for the absolute quantification of proteins and peptides in proteomics studies, a technique often referred to as AQUA (Absolute QUantitation).
-
Metabolic Labeling Studies: While the Fmoc-protected form is primarily used for synthesis, the resulting d3-leucine-containing peptides and proteins can be utilized to study protein and peptide turnover and metabolism. Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can employ heavy amino acids derived from precursors like Fmoc-L-leucine-d3 to investigate protein dynamics in living systems.
-
Pharmaceutical Development: In drug discovery and development, accurate quantification of metabolites and biomarkers is essential. Fmoc-L-leucine-d3, as an internal standard, improves the quality and reliability of bioanalytical data, which is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.
Experimental Protocols
The following section provides a detailed, representative methodology for the use of Fmoc-L-leucine-d3 as an internal standard in the quantitative analysis of amino acids in a biological sample using LC-MS/MS with Fmoc derivatization.
Representative Protocol: Quantitative Analysis of Amino Acids using Fmoc Derivatization and LC-MS/MS
This protocol outlines the key steps for the derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common application for this compound.
1. Sample Preparation:
-
For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.
-
Neutralize the hydrolysate and dilute it to a known volume with an appropriate buffer.
-
For biological fluids like plasma or serum, perform a protein precipitation step by adding a cold solvent mixture (e.g., acetonitrile:isopropanol:water) to the sample.
-
Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the free amino acids.
2. Internal Standard Spiking:
-
Add a known concentration of Fmoc-L-leucine-d3 solution to the prepared sample (supernatant or neutralized hydrolysate). The concentration of the internal standard should be optimized based on the expected concentration range of the endogenous leucine in the sample.
3. Derivatization with Fmoc-Cl:
-
To the sample containing the internal standard, add a borate buffer (e.g., 100 mM, pH 9.0) to adjust the pH for optimal derivatization.
-
Add a solution of Fmoc-Cl in a suitable organic solvent (e.g., acetonitrile). The molar ratio of Fmoc-Cl to total amino acids should be optimized, with ratios between 10 and 300 being reported as effective.
-
Vortex the mixture and allow the reaction to proceed for a specified time (e.g., 5-40 minutes) at room temperature.
-
The reaction is quenched by the addition of an amine-containing reagent (e.g., adamantanamine or a similar quenching agent) to react with the excess Fmoc-Cl.
4. Sample Clean-up (Optional but Recommended):
-
The derivatized sample can be purified using solid-phase extraction (SPE) to remove excess reagents and matrix components that may interfere with the LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the derivatized and cleaned-up sample into a reverse-phase HPLC system.
-
Use a C18 column for the separation of the Fmoc-derivatized amino acids.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for Fmoc derivatives.
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each Fmoc-amino acid and the Fmoc-L-leucine-d3 internal standard are monitored.
-
The mass transition for Fmoc-L-leucine-d3 will be shifted by +3 Da compared to the unlabeled Fmoc-L-leucine, allowing for their distinct detection.
-
6. Data Analysis:
-
Quantification is achieved by calculating the ratio of the peak area of the endogenous Fmoc-leucine to the peak area of the Fmoc-L-leucine-d3 internal standard.
-
A calibration curve is constructed using known concentrations of unlabeled amino acid standards (including leucine) spiked with the same concentration of the internal standard.
-
The concentration of leucine in the unknown sample is then determined by interpolating the measured peak area ratio onto the calibration curve.
Visualizations
Diagrams of Workflows and Principles
The following diagrams illustrate the experimental workflow for amino acid quantification and the principle of using an internal standard.
Caption: Experimental workflow for amino acid quantification using this compound.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
An In-depth Technical Guide to Fmoc-Leucine-d3: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine-d3 (Fmoc-leucine-d3), a deuterated derivative of the proteinogenic amino acid leucine, which is crucial for various applications in proteomics and drug development. This document details its chemical structure, a plausible synthetic pathway with experimental protocols, and key quantitative data.
Chemical Structure and Properties
This compound is an isotopically labeled amino acid where three hydrogen atoms on the terminal methyl groups of the leucine side chain are replaced with deuterium. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a valuable building block for solid-phase peptide synthesis (SPPS).
The key structural features and properties are summarized below:
| Property | Value |
| Chemical Formula | C₂₁H₂₀D₃NO₄ |
| Molecular Weight | 356.4 g/mol [1] |
| CAS Number | 538372-74-6[1] |
| Appearance | White to off-white powder |
| Melting Point | 152-156 °C |
| Optical Activity | [α]²⁰/D ≈ -25° (c = 0.5 in DMF) |
| Isotopic Purity | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% |
| SMILES | [2H]C([2H])([2H])C(C)C--INVALID-LINK--C(O)=O |
| InChI | 1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3 |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, with the key difference being the absence of the signal corresponding to the deuterated methyl group protons. The characteristic signals for the Fmoc group and the other leucine protons will be present.
-
¹³C NMR: The carbon-13 NMR spectrum will show the characteristic signals for all carbon atoms. The carbon atom of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium (a triplet for a -CD₃ group) and will be shifted slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS):
The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of the unlabeled Fmoc-leucine, confirming the incorporation of three deuterium atoms.
Synthesis of this compound
Synthetic Workflow
Caption: A logical workflow for the two-stage synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of L-Leucine-d3 (Conceptual Approach)
Several strategies have been reported for the stereoselective synthesis of isotopically labeled L-leucine. One common approach involves the use of a chiral auxiliary to control the stereochemistry, followed by the introduction of the deuterated methyl group. A generalized protocol based on such an approach is outlined below. Note: This is a representative protocol and may require optimization.
Materials:
-
Chiral auxiliary (e.g., an Evans oxazolidinone)
-
Propionyl chloride
-
Base (e.g., n-butyllithium)
-
Deuterated iodomethane (CD₃I)
-
Reagents for cleavage of the auxiliary and conversion to the amino acid (e.g., lithium hydroxide, hydrogen peroxide, and subsequent amination reagents)
-
Appropriate solvents (e.g., THF, diethyl ether)
Protocol:
-
Acylation of Chiral Auxiliary: The chiral auxiliary is acylated with propionyl chloride in the presence of a base to form the corresponding N-propionyloxazolidinone.
-
Enolate Formation and Alkylation: The N-propionyloxazolidinone is treated with a strong base, such as n-butyllithium, at low temperature (e.g., -78 °C) to form the corresponding enolate. This enolate is then reacted with deuterated iodomethane (CD₃I) to introduce the deuterated methyl group stereoselectively.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved, for example, by treatment with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.
-
Conversion to Amino Acid: The resulting chiral carboxylic acid is then converted into L-leucine-d3. This can be accomplished through various methods, such as a Curtius rearrangement followed by hydrolysis, or through enzymatic reductive amination of a corresponding α-keto acid.
-
Purification: The final L-leucine-d3 is purified, typically by recrystallization or column chromatography.
Stage 2: Fmoc Protection of L-Leucine-d3
This stage involves the reaction of the free amino group of L-leucine-d3 with an Fmoc-donating reagent. A common and efficient method utilizes 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Materials:
-
L-Leucine-d3
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dioxane or acetone
-
Water
-
Diethyl ether or ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolution: L-leucine-d3 is dissolved in a 10% solution of sodium carbonate in water.
-
Addition of Fmoc-OSu: A solution of Fmoc-OSu in dioxane or acetone is added dropwise to the stirred amino acid solution at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2 with dilute hydrochloric acid. The precipitation of this compound should be observed.
-
Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.
Synthesis Logic Diagram
Caption: Key steps in the proposed synthesis of this compound.
Applications
This compound is a valuable tool in modern biochemical and pharmaceutical research. Its primary applications include:
-
Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics for the accurate quantification of proteins and peptides. The known mass shift allows for clear differentiation from the naturally occurring analyte.
-
Metabolic Flux Analysis: To trace the metabolic fate of leucine in biological systems.
-
Structural Biology: In NMR studies of proteins, selective deuteration can simplify complex spectra and provide insights into protein structure and dynamics.
-
Drug Development: In the synthesis of deuterated peptides as therapeutic candidates, which may exhibit improved pharmacokinetic profiles.
This guide provides a foundational understanding of the chemical structure and synthesis of this compound. Researchers intending to synthesize this compound should consult detailed literature procedures and ensure appropriate safety measures are in place.
References
Fmoc-Leucine-d3 as a Precursor for Heavy L-Leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-α-Fmoc-L-leucine-d3 as a stable, isotopically labeled precursor for the generation of heavy L-leucine (L-leucine-d3). This guide is intended for researchers in proteomics, metabolomics, and drug development who utilize metabolic labeling techniques to study protein synthesis, turnover, and signaling pathways.
Introduction: The Role of Heavy L-Leucine in Modern Research
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used technique in quantitative proteomics.[1] It allows for the accurate comparison of protein abundance between different cell populations by metabolically incorporating "heavy" stable isotope-labeled amino acids into one population and "light" natural amino acids into another.[2] L-leucine, an essential branched-chain amino acid, is a key regulator of protein synthesis and a potent activator of the mTORC1 signaling pathway, making its isotopically labeled counterpart, L-leucine-d3, an invaluable tool for studying these fundamental cellular processes.[3]
Fmoc-L-leucine-d3 serves as a protected, stable precursor that can be readily converted to free L-leucine-d3 for use in cell culture media. The fluorenylmethoxycarbonyl (Fmoc) protecting group ensures the stability of the amino acid during storage and handling and can be efficiently removed under mild basic conditions.[4]
Synthesis of Heavy L-Leucine (L-leucine-d3) from Fmoc-L-leucine-d3
The generation of free L-leucine-d3 from its Fmoc-protected precursor is achieved through a base-catalyzed deprotection reaction. While many protocols focus on Fmoc removal in the context of solid-phase peptide synthesis (SPPS), a solution-phase adaptation is required for preparative scale synthesis for use in cell culture.
Experimental Protocol: Solution-Phase Fmoc Deprotection
This protocol describes the preparative scale deprotection of Fmoc-L-leucine-d3 to yield free L-leucine-d3.
Materials:
-
Fmoc-L-leucine-d3
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve Fmoc-L-leucine-d3 in DMF in a round-bottom flask. A typical concentration is 0.1 M.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[4]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in deionized water.
-
Wash the aqueous solution three times with diethyl ether in a separatory funnel to remove the dibenzofulvene-piperidine adduct.
-
Carefully acidify the aqueous layer to a pH of approximately 6.0-6.5 with 1M HCl. This is the isoelectric point of leucine, at which it is least soluble.
-
-
Precipitation and Isolation:
-
Cool the neutralized solution in an ice bath to promote precipitation of the L-leucine-d3.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold deionized water, followed by a wash with cold diethyl ether.
-
-
Drying: Dry the purified L-leucine-d3 under vacuum to a constant weight.
Expected Yield and Purity
The solution-phase deprotection of Fmoc-amino acids can proceed with high efficiency.
| Parameter | Expected Value |
| Yield | > 90% |
| Purity | > 98% |
| Isotopic Purity | > 98 atom % D |
Note: Purity should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.
Characterization of L-leucine-d3
The synthesized L-leucine-d3 should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The ¹H NMR spectrum will be similar to that of unlabeled L-leucine, with the notable absence of the signal corresponding to the methyl protons that have been replaced by deuterium. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of L-leucine-d3 (approximately 134.19 g/mol ), which is 3 Da higher than that of unlabeled L-leucine (approximately 131.17 g/mol ). |
Application of Heavy L-Leucine in Metabolic Labeling (SILAC)
Heavy L-leucine is a key reagent in SILAC experiments for the quantitative analysis of protein synthesis and turnover.
Experimental Workflow for a SILAC Experiment using L-leucine-d3
The following diagram illustrates the general workflow for a quantitative proteomics experiment using heavy leucine.
Detailed Experimental Protocol for SILAC
This protocol provides a step-by-step guide for performing a SILAC experiment with L-leucine-d3.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI 1640 medium deficient in L-leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-leucine (light)
-
L-leucine-d3 (heavy)
-
Cell culture flasks/plates
-
Standard cell culture reagents (e.g., PBS, trypsin-EDTA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the leucine-deficient base medium with normal L-leucine to the desired final concentration.
-
Prepare "heavy" SILAC medium by supplementing the leucine-deficient base medium with L-leucine-d3 to the same final concentration.
-
Add dFBS to a final concentration of 10% to both media. The use of dialyzed serum is crucial to prevent the introduction of unlabeled amino acids.
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation (>97%) of the labeled amino acid into the proteome.
-
Verify the incorporation efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.
-
-
Experimental Treatment:
-
Once fully labeled, apply the experimental treatment to the "heavy" cell population while maintaining the "light" population as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Count the cells from each population and mix them in a 1:1 ratio.
-
Lyse the combined cell pellet using an appropriate lysis buffer.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Take a defined amount of protein lysate (e.g., 100 µg).
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or PEAKS Studio.
-
The software will identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the experimental versus the control sample.
-
Representative Quantitative Data
The results of a SILAC experiment are typically presented in a table format, showing the identified proteins and their relative abundance changes.
| Protein Accession | Gene Name | Protein Description | Log₂ (Heavy/Light Ratio) | p-value |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.89 |
| P02768 | ALB | Serum albumin | -0.12 | 0.75 |
| P42771 | RPS6 | 40S ribosomal protein S6 | 1.58 | 0.002 |
| Q15796 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 1.89 | 0.001 |
| P42336 | MTOR | Serine/threonine-protein kinase mTOR | 0.95 | 0.04 |
This is an example table. Actual data will vary depending on the experiment. A positive Log₂ ratio indicates upregulation in the experimental ("heavy") condition, while a negative ratio indicates downregulation.
Application in Signaling Pathway Analysis: The mTORC1 Pathway
Heavy L-leucine is instrumental in studying the dynamics of signaling pathways that respond to amino acid availability, most notably the mTORC1 pathway. Leucine directly activates mTORC1, a master regulator of cell growth and proliferation, by promoting its localization to the lysosomal surface.
Leucine-Sensing and mTORC1 Activation Pathway
The following diagram illustrates the key steps in the leucine-induced activation of the mTORC1 signaling cascade.
By using heavy L-leucine in a "pulse-SILAC" experiment, researchers can track the time-dependent changes in the phosphorylation status and abundance of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), providing dynamic insights into the regulation of protein synthesis.
Conclusion
Fmoc-L-leucine-d3 is a versatile and essential precursor for the generation of heavy L-leucine, a critical tool in modern quantitative proteomics and cell biology. Its application in SILAC and other metabolic labeling techniques enables researchers to dissect complex biological processes, from protein turnover to the intricate signaling networks that govern cell growth and metabolism. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and application of heavy L-leucine in a research setting.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. L-Leucine (5,5,5-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-1259-1 [isotope.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its introduction revolutionized solid-phase peptide synthesis (SPPS) by offering a milder, orthogonal protection strategy compared to earlier methods.[3] This technical guide provides an in-depth exploration of the Fmoc group's role, mechanism, and practical application in peptide synthesis, complete with detailed experimental protocols and comparative data for the discerning researcher.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the predominant method for synthesizing peptides for research, therapeutic, and diagnostic applications.[1][4] The strategy is built upon a cycle of three key steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and byproducts.
The fundamental principle of the Fmoc strategy lies in its orthogonality. The Nα-Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions, typically with a secondary amine like piperidine. In contrast, the protecting groups for reactive amino acid side chains are acid-labile and are removed at the final stage of synthesis with a strong acid, such as trifluoroacetic acid (TFA). This orthogonal scheme ensures that the side-chain protecting groups remain intact during the stepwise elongation of the peptide chain, preventing unwanted side reactions.
The mild conditions of Fmoc deprotection are a significant advantage over the harsher acidic conditions required in the alternative tert-butoxycarbonyl (Boc) strategy. This makes Fmoc chemistry particularly well-suited for the synthesis of peptides containing sensitive or modified amino acids, such as those with post-translational modifications like phosphorylation or glycosylation.
The Chemistry of the Fmoc Group: Protection and Deprotection
An Fmoc-amino acid is a standard amino acid where the α-amino group is temporarily blocked by the Fmoc protecting group. This prevents the amino group from participating in unwanted reactions during the peptide bond formation.
Protection: The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.
Deprotection Mechanism: The removal of the Fmoc group is a rapid process that proceeds via a β-elimination mechanism in the presence of a base, most commonly piperidine. The base abstracts the acidic proton on the fluorenyl ring system, leading to the cleavage of the carbamate bond and the release of the free N-terminal amine of the growing peptide chain. The byproducts of this reaction are dibenzofulvene (DBF) and carbon dioxide. The DBF byproduct is typically trapped by the secondary amine used for deprotection to form a stable adduct. A key feature of the fluorenyl group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step by spectrophotometry.
Figure 1: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow
The synthesis of a peptide using Fmoc chemistry follows a cyclical process, with each cycle adding one amino acid to the growing peptide chain.
Figure 2: General workflow of Fmoc solid-phase peptide synthesis.
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
The choice of resin is crucial as it determines the C-terminal functionality of the peptide (e.g., acid or amide).
-
Materials:
-
Fmoc-compatible resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel (fritted syringe or dedicated SPPS vessel)
-
-
Procedure:
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it in the reaction vessel.
-
Add DMF (approx. 10-15 mL per gram of resin) to fully immerse the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Fmoc Deprotection
-
Materials:
-
20% (v/v) piperidine in DMF
-
DMF
-
-
Procedure:
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for a specified time (see Table 1). A common protocol involves two treatments.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling
A variety of coupling reagents can be used to activate the carboxylic acid group of the incoming Fmoc-amino acid for amide bond formation.
-
Materials:
-
Fmoc-amino acid (3-5 equivalents based on resin loading)
-
Coupling reagent (e.g., HATU, HBTU, HCTU, DIC/HOBt) (see Table 2)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (typically 2 equivalents relative to the amino acid)
-
DMF
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and coupling reagent in DMF.
-
Add the base to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for the specified coupling time (see Table 3) at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Cleavage and Final Deprotection
-
Materials:
-
Dichloromethane (DCM)
-
Cleavage cocktail (composition depends on the peptide sequence, a common one is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
-
Procedure:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the crude peptide for subsequent purification, typically by reverse-phase HPLC.
-
Quantitative Data and Comparison
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative parameters.
Table 1: Fmoc Deprotection Conditions
| Reagent | Concentration | Typical Treatment Time | Notes |
| Piperidine | 20-50% in DMF | 2 x 1-10 minutes | Most common reagent. |
| 4-methylpiperidine | 20% in DMF | Similar to piperidine | Can reduce certain side reactions. |
| Pyrrolidine | 20% in DMF | Can be faster than piperidine | Useful alternative. |
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Reagent | Full Name | Equivalents (to Amino Acid) | Activation Time | Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 0.95 | 1-2 min | High coupling efficiency, low racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 0.95 | 1-2 min | Effective and widely used. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 0.95 | 1-2 min | Fast and efficient. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | 1.0 / 1.0 | 5-10 min | Cost-effective. |
Table 3: Typical Reaction Times and Success Rates
| Step | Typical Duration | Reported Success/Efficiency | Factors Influencing Success |
| Resin Swelling | 30-60 minutes | N/A | Resin type, solvent. |
| Fmoc Deprotection | 2-20 minutes | >99% | Steric hindrance, peptide aggregation. |
| Amino Acid Coupling | 30 minutes - 4 hours | >99% | Amino acid properties, coupling reagent, aggregation. |
| Cleavage | 2-4 hours | Sequence dependent | Peptide sequence, side-chain protecting groups. |
| Overall Synthesis | Varies with peptide length | >85% for peptides up to 25 amino acids | Peptide length, sequence complexity, aggregation tendency. |
Conclusion
The Fmoc protecting group is an indispensable tool in modern pharmaceutical research and development, enabling the synthesis of a vast array of peptides with high purity and yield. Its base-lability and orthogonality with acid-labile side-chain protecting groups provide a mild and versatile strategy for SPPS. A thorough understanding of the principles, mechanisms, and experimental protocols outlined in this guide is essential for researchers aiming to harness the full potential of Fmoc chemistry for the successful synthesis of peptides for therapeutic, diagnostic, and research applications.
References
A Technical Guide to Fmoc-Leucine-d3 for Protein Turnover and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-d3 (Fmoc-leucine-d3) in the study of protein turnover and metabolism. Deuterium-labeled amino acids are invaluable tools for elucidating biosynthetic pathways, enzyme mechanisms, and the dynamics of proteins in various biological contexts.[1] this compound, a stable isotope-labeled amino acid with a protective Fmoc group, is particularly suited for incorporation into peptides and proteins for subsequent analysis by mass spectrometry.
Core Concepts: Protein Turnover and Metabolic Labeling
Protein turnover is the continuous process of protein synthesis and degradation, a fundamental aspect of cellular homeostasis. Different proteins exhibit vastly different turnover rates, from minutes to months, which is a key feature of their regulation and function.[2] Studying these dynamics provides critical insights into cellular regulation, disease mechanisms, and the mode of action of therapeutic agents.
Metabolic labeling is a powerful technique used to track the fate of molecules in biological systems. In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used method. Cells are grown in a medium where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart. As new proteins are synthesized, they incorporate this "heavy" amino acid. By measuring the ratio of heavy to light peptides over time using mass spectrometry, researchers can accurately determine the rates of protein synthesis and degradation.[2][3] this compound serves as a precursor for synthesizing the labeled peptides required for these quantitative proteomics studies.[4]
Properties of this compound
This compound is a deuterated form of Fmoc-L-leucine, where three hydrogen atoms on the terminal methyl groups of the leucine side chain are replaced with deuterium. This results in a mass shift of +3 Da, which is readily detectable by mass spectrometry. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), preventing unwanted reactions at the amino group during peptide chain elongation.
| Property | Value | Source |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)-L-leucine-5,5,5-d3, Fmoc-L-leucine-d3 | |
| Molecular Formula | C₂₁D₃H₂₀NO₄ | |
| Molecular Weight | ~356.4 - 357.44 g/mol | |
| CAS Number (Labeled) | 538372-74-6 | |
| Isotopic Purity | ≥98% - 99 atom % D | |
| Chemical Purity | ≥98% - 99% | |
| Appearance | White powder | |
| Melting Point | 152-156 °C | |
| Mass Shift | M+3 | |
| Primary Applications | Peptide synthesis, Proteomics, Biomolecular NMR |
Experimental Design and Protocols
The use of this compound is primarily for the synthesis of isotopically labeled peptides, which can be used as internal standards for quantitative mass spectrometry or incorporated into proteins through cell culture-based metabolic labeling experiments (Dynamic SILAC).
General Experimental Workflow
The overall process involves introducing the stable isotope-labeled amino acid into the biological system, allowing it to be incorporated into newly synthesized proteins, and then analyzing the proteome at different time points to measure the rate of this incorporation.
Caption: General workflow for a protein turnover experiment using metabolic labeling with L-leucine-d3.
Detailed Protocol: Dynamic SILAC for Protein Turnover Analysis
This protocol outlines a typical "pulse" SILAC experiment to measure protein synthesis rates. A "pulse-chase" experiment, where the heavy label is replaced by a light version to measure degradation, follows a similar logic.
Materials:
-
HEK293 cells (or other cell line of interest)
-
SILAC-grade DMEM medium lacking L-leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-leucine
-
"Heavy" L-leucine-d3
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
C18 desalting columns
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture Adaptation:
-
Culture cells for at least 5-6 doublings in SILAC medium supplemented with "light" L-leucine and dFBS to ensure complete incorporation of the light amino acid and eliminate any background from standard media.
-
-
Metabolic Labeling (Pulse):
-
Wash the adapted cells with phosphate-buffered saline (PBS) to remove the light medium.
-
Switch the medium to "heavy" SILAC medium, containing L-leucine-d3 at the same concentration as the light leucine.
-
Collect cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.
-
-
Protein Extraction and Digestion:
-
Lyse the collected cell pellets using an appropriate lysis buffer.
-
Quantify the protein concentration in each lysate (e.g., using a BCA assay).
-
Take equal amounts of protein from each time point.
-
Reduce disulfide bonds with DTT (e.g., at 56°C for 30 min).
-
Alkylate cysteine residues with IAA (e.g., at room temperature in the dark for 20 min).
-
Digest the proteins into peptides overnight using trypsin (e.g., at a 1:50 enzyme-to-protein ratio at 37°C).
-
-
Peptide Preparation for MS:
-
Stop the digestion by adding formic acid.
-
Desalt the peptide mixtures using C18 columns to remove contaminants.
-
Dry the purified peptides and resuspend them in a suitable buffer for mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent (DDA) or data-independent (DIA) acquisition mode to identify and quantify both light and heavy peptide pairs.
-
Data Analysis and Interpretation
The raw mass spectrometry data is processed using software like MaxQuant, DIA-NN, or similar platforms. The software identifies peptides and calculates the intensity ratio of the heavy (d3-labeled) to light (d0) isotopic envelopes for each peptide at every time point.
Calculating Turnover Rates
The rate of protein synthesis (ks) is determined by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model.
Fraction Heavy (t) = 1 - e-kst
From the synthesis rate constant (ks), the protein half-life (T1/2) can be calculated:
T1/2 = ln(2) / ks
Caption: Logical flow of data analysis for determining protein half-life from metabolic labeling data.
Hypothetical Data Summary
The table below illustrates how data for a single protein might look across a time-course experiment.
| Time (hours) | Light Peptide Intensity (d0) | Heavy Peptide Intensity (d3) | % Heavy Isotope Incorporation |
| 0 | 1,000,000 | 0 | 0.0% |
| 2 | 850,000 | 150,000 | 15.0% |
| 4 | 700,000 | 300,000 | 30.0% |
| 8 | 450,000 | 550,000 | 55.0% |
| 12 | 280,000 | 720,000 | 72.0% |
| 24 | 100,000 | 900,000 | 90.0% |
Impact on Cellular Signaling
Protein turnover is intrinsically linked to cellular signaling. Many signaling pathways are regulated by controlling the abundance of key proteins, such as kinases, phosphatases, and transcription factors. For instance, the mTOR pathway, a central regulator of cell growth and proliferation, is highly sensitive to amino acid levels, including leucine. By using this compound to study how different stimuli (e.g., drug treatment, stress) alter the turnover of specific proteins, researchers can uncover novel regulatory mechanisms.
Caption: Conceptual link between external stimuli, protein turnover, and cellular signaling outcomes.
Applications in Research and Drug Development
The ability to precisely measure protein dynamics has significant implications for both basic research and pharmaceutical development.
-
Drug Discovery: This technique can be used to understand a drug's mechanism of action by identifying which proteins' turnover rates are affected by the compound. It can also help in identifying off-target effects.
-
Biomarker Discovery: Changes in the turnover rates of specific proteins can serve as dynamic biomarkers for disease states or response to therapy.
-
Understanding Disease: Many diseases, including cancer and neurodegenerative disorders, are associated with dysregulated protein synthesis or degradation. Measuring turnover can provide insights into the pathology of these conditions.
-
Metabolic Research: As an essential amino acid, leucine plays a key role in metabolism. Tracing its deuterated form helps in understanding metabolic flux and how it is integrated with protein synthesis.
References
A Researcher's In-Depth Guide to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, a powerful technique for quantitative proteomics. This document details the core principles, experimental protocols, data analysis, and applications of SILAC, with a focus on its utility in studying cellular signaling pathways.
Introduction to SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy used in mass spectrometry-based quantitative proteomics.[1][2] It enables the accurate relative quantification of thousands of proteins from different cell populations. The principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[3]
Typically, two populations of cells are cultured in media that are identical except for the isotopic forms of a specific essential amino acid, most commonly lysine (K) and arginine (R). One population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C, ¹⁴N). The other population is grown in "heavy" medium containing non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N). After a sufficient number of cell divisions (typically at least five), virtually all instances of that amino acid in the cellular proteome are replaced by the isotopically labeled version.
The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined in a 1:1 ratio. Because the proteins are labeled in vivo, this mixing at the earliest stage of the experimental workflow minimizes quantitative errors that can be introduced during sample preparation. The combined protein mixture is then digested, typically with trypsin, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
Chemically identical peptides from the "light" and "heavy" samples are easily distinguished by the mass spectrometer due to their mass difference. The relative peak intensities of these peptide pairs directly correspond to the relative abundance of the protein in the two cell populations.
The SILAC Workflow
The SILAC experimental workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase.
Adaptation Phase
The primary goal of the adaptation phase is to achieve complete incorporation of the heavy amino acids into the proteome of the cells being labeled. This is a critical step for accurate quantification.
Experimental Phase
Once complete labeling is confirmed, the experimental phase begins. This involves subjecting the "light" and "heavy" cell populations to the desired experimental conditions.
A generalized workflow for a SILAC experiment is depicted below:
References
- 1. Triple SILAC to determine stimulus specific interactions in the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Leucine: A Technical Guide to its Function as a Selective PPARγ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-leucine) has been identified as a unique, selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM). Unlike full agonists such as thiazolidinediones (TZDs), Fmoc-leucine exhibits a distinct pharmacological profile characterized by potent insulin-sensitizing effects comparable to rosiglitazone, but with significantly weaker adipogenic activity. This separation of clinical benefit from a key adverse effect is attributed to its distinct mode of interaction with the PPARγ ligand-binding domain. This interaction induces a unique receptor conformation, leading to the differential recruitment of transcriptional cofactors and a modified pattern of target gene activation. This guide provides an in-depth technical overview of Fmoc-leucine's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis, glucose homeostasis, and inflammation. Full agonists of PPARγ, such as the TZD class of drugs (e.g., rosiglitazone), are effective insulin sensitizers used in the treatment of type 2 diabetes. However, their clinical use is often hampered by side effects, including weight gain, fluid retention, and bone loss, which are linked to their potent pro-adipogenic activity.[1][2]
The development of Selective PPARγ Modulators (SPPARMs) aims to dissociate the therapeutic insulin-sensitizing effects from these undesirable side effects. Fmoc-leucine represents a significant advancement in this area. It acts as a partial agonist, activating PPARγ with lower potency but similar maximal efficacy to rosiglitazone.[3][4][5] This modulation results in a distinct downstream signaling cascade, making Fmoc-leucine a valuable tool for research and a promising scaffold for the development of safer antidiabetic therapeutics.
Mechanism of Action: Differential Cofactor Recruitment
The selective effects of Fmoc-leucine stem from its unique interaction with the PPARγ ligand-binding domain (LBD). Unlike TZDs, it is proposed that two molecules of Fmoc-leucine bind to a single PPARγ LBD. This distinct binding mode induces an allosteric conformational change in the receptor that differs from that induced by full agonists.
This unique conformation leads to the differential recruitment of transcriptional cofactors . While it still allows for the recruitment of coactivators essential for insulin sensitization, it does not efficiently recruit the full complement of cofactors required for robust adipogenesis. For instance, the binding of Fmoc-leucine has been shown to favor the recruitment of coactivators like NCoA1, which is linked to insulin sensitization, without strongly engaging the machinery for adipocyte differentiation.
Signaling Pathway Diagram
Caption: Canonical vs. Selective PPARγ Activation.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of Fmoc-leucine with PPARγ, in comparison to the full agonist rosiglitazone.
Table 1: PPARγ Binding Affinity
| Compound | Binding Assay Type | Ki (μM) | Reference |
| Fmoc-Leucine | Competitive Binding | 15 | |
| Rosiglitazone | Competitive Binding | 0.035 |
Table 2: PPARγ Transcriptional Activation
| Compound | Assay Type | Cell Line | EC50 | Max Activation (% of Rosiglitazone) | Reference |
| Fmoc-Leucine | Reporter Gene | CV-1 | ~20 µM (estimated) | ~100% | |
| Rosiglitazone | Reporter Gene | CV-1 | ~0.03 µM (estimated) | 100% (reference) |
Note: EC50 values are estimated from graphical data presented in the source literature.
Table 3: Adipogenic Activity
| Compound | Assay Type | Cell Line | Adipogenic Effect | Reference |
| Fmoc-Leucine | Oil Red O Staining | 3T3-L1 | Weakly adipogenic | |
| Rosiglitazone | Oil Red O Staining | 3T3-L1 | Potently adipogenic |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize Fmoc-leucine as a selective PPARγ modulator.
Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the ability of a test compound to displace a fluorescently-labeled PPARγ ligand from the receptor's ligand-binding domain (LBD).
Experimental Workflow Diagram
Caption: Fluorescence Polarization Binding Assay Workflow.
Methodology:
-
Reagent Preparation: Recombinant human PPARγ-LBD is diluted in assay buffer. A high-affinity fluorescent PPARγ ligand (e.g., 'PPARγ Green') is also diluted in the same buffer. Test compounds (Fmoc-leucine, rosiglitazone) are serially diluted in DMSO and then into the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted PPARγ-LBD.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include wells for 'no displacement' (DMSO vehicle) and 'maximum displacement' (high concentration of a known unlabeled ligand).
-
Probe Addition: Add the fluorescent ligand to all wells.
-
Incubation: Incubate the plate for 1-4 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: The decrease in polarization (mP) values is proportional to the displacement of the fluorescent probe. Plot the mP values against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293 or CV-1) in appropriate media. Co-transfect the cells with two plasmids: an expression vector for full-length human PPARγ and a reporter vector containing multiple PPAR Response Elements (PPREs) upstream of a firefly luciferase gene. A third plasmid, such as one expressing Renilla luciferase, is often included for normalization.
-
Cell Plating: After transfection, plate the cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with serial dilutions of Fmoc-leucine or a reference agonist (rosiglitazone). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for ligand-induced gene transcription and translation of the luciferase enzyme.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer. If a normalization vector was used, measure its signal as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLU) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal activation level.
Adipocyte Differentiation Assay
This assay visually and quantitatively assesses the potential of a compound to induce adipogenesis in a preadipocyte cell line (e.g., 3T3-L1).
Experimental Workflow Diagram
Caption: 3T3-L1 Adipogenesis Assay Workflow.
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum. Plate cells in 24- or 48-well plates and grow them to confluence. Maintain them in a post-confluent state for 2 days.
-
Differentiation Induction (Day 0): Replace the medium with a differentiation cocktail (DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/ml insulin) containing either the test compound (Fmoc-leucine), a positive control (rosiglitazone), or a vehicle control (DMSO).
-
Maintenance (Day 2 onwards): After 2-3 days, replace the induction medium with maintenance medium (DMEM with 10% FBS and 10 µg/ml insulin) containing the respective compounds. Replenish this medium every 2 days.
-
Staining (Day 8-12): After significant lipid droplet formation is observed in the positive control (typically 8-12 days), wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and stain with a working solution of Oil Red O for 15-30 minutes. Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Quantification:
-
Visual: Wash excess stain with water and visualize the red-stained lipid droplets under a microscope.
-
Quantitative: After washing, completely dry the plate. Elute the stain from the cells by adding 100% isopropanol to each well and incubating for 15 minutes on a shaker. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.
-
Conclusion
Fmoc-leucine stands out as a selective PPARγ modulator that successfully uncouples the receptor's potent insulin-sensitizing effects from its adipogenic activity. This is achieved through a unique binding mode that induces a distinct receptor conformation, leading to a selective pattern of cofactor recruitment and target gene expression. The data and protocols presented in this guide offer a comprehensive technical framework for understanding and investigating the nuanced pharmacology of Fmoc-leucine. As the field moves towards developing safer and more targeted metabolic therapies, the principles demonstrated by Fmoc-leucine provide a critical roadmap for the design of next-generation SPPARMs.
References
- 1. researchgate.net [researchgate.net]
- 2. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unique PPARgamma ligand with potent insulin-sensitizing yet weak adipogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Leucine-d3 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-leucine-d3 is a stable isotope-labeled amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). The replacement of three hydrogen atoms with deuterium on the leucine side chain provides a unique mass signature, making it an invaluable tool for quantitative proteomics, biomolecular NMR studies, and as an internal standard in various mass spectrometry-based assays. These application notes provide a comprehensive overview of the use of this compound in SPPS, including its primary applications, detailed experimental protocols, and comparative data.
The core advantage of incorporating deuterium-labeled amino acids like this compound lies in the minimal impact on the chemical properties of the resulting peptide. The deuterated peptide exhibits nearly identical chromatographic behavior and ionization efficiency to its natural counterpart, while being distinguishable by its mass. This characteristic is fundamental for its application as an internal standard for accurate quantification.
Key Applications
-
Quantitative Proteomics (AQUA™ Peptides): this compound is frequently used in the Absolute QUAntification (AQUA) strategy. Synthetic peptides incorporating one or more stable isotope-labeled amino acids are created to serve as internal standards for the precise quantification of their corresponding native peptides in complex biological samples by mass spectrometry.[][2]
-
Protein Turnover Studies: In Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) experiments, this compound can be used to synthesize peptides that are then used to spike into cell lysates to accurately measure the rates of protein synthesis and degradation.[3][4][5]
-
Enzyme Kinetics and Drug Metabolism: Deuterated peptides can be employed as internal standards in enzyme kinetic assays and to study the metabolic fate of peptide drugs, offering enhanced pharmacokinetic profiles and slower metabolism rates.
-
Biomolecular NMR: Deuterium labeling simplifies complex NMR spectra by reducing the number of proton signals, aiding in the structural elucidation of peptides and proteins.
Data Presentation: Synthesis Parameters
While direct comparative studies detailing quantitative data on the synthesis of a peptide with this compound versus its non-deuterated counterpart are not extensively published, the principles of Fmoc-SPPS suggest that the performance should be highly similar. The kinetic isotope effect of deuterium substitution on the chemical reactivity of the amino acid in coupling and deprotection steps is generally considered negligible in the context of SPPS. High coupling efficiencies, yields, and purities are characteristic of Fmoc chemistry.
The following table summarizes the expected performance based on established Fmoc-SPPS protocols.
| Parameter | Fmoc-Leucine | This compound | Key Considerations |
| Coupling Reagents | HBTU/HOBt, HATU/HOAt, DIC/Oxyma | HBTU/HOBt, HATU/HOAt, DIC/Oxyma | Standard coupling reagents are effective. The choice may depend on the specific peptide sequence. |
| Typical Equivalents of Amino Acid | 2-5 eq. | 2-5 eq. | Using a slight excess ensures high coupling efficiency. |
| Coupling Time | 30-60 min | 30-60 min | Standard coupling times are generally sufficient. Monitoring with a Kaiser test is recommended. |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | Standard deprotection conditions are effective. |
| Deprotection Time | 5-20 min | 5-20 min | Complete deprotection is crucial for preventing deletion sequences. |
| Expected Crude Purity | >70% (sequence dependent) | >70% (sequence dependent) | Purity is highly dependent on the peptide sequence and synthesis conditions. |
| Expected Final Yield | 10-50% (after purification) | 10-50% (after purification) | Yield is influenced by the number of cycles, sequence difficulty, and purification losses. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Manual SPPS
This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Solvent (e.g., DMF - N,N-Dimethylformamide)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, DCM - Dichloromethane, IPA - Isopropanol)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test results in a blue color).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in a yellow/colorless solution). If the test is positive, repeat the coupling step.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection of a Leucine-d3 Containing Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.
-
Characterization of Leucine-d3 Containing Peptides
Mass Spectrometry: The primary method for characterizing a peptide containing leucine-d3 is mass spectrometry. The incorporation of each leucine-d3 residue will result in a mass increase of 3.0188 Da compared to the corresponding unlabeled peptide. In tandem mass spectrometry (MS/MS), fragmentation of the peptide will produce b- and y-ions. The mass shift will be observed in the fragment ions that contain the leucine-d3 residue, allowing for the confirmation of its position within the peptide sequence.
NMR Spectroscopy: In ¹H NMR, the signals corresponding to the three methyl protons of the leucine side chain will be absent for the deuterated analog. In ¹³C NMR, the signals for the methyl carbons of leucine-d3 will be significantly attenuated or appear as multiplets due to C-D coupling, depending on the spectrometer's settings. Deuterium NMR (²H NMR) can be used to directly observe the deuterium signal.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Workflow for absolute protein quantification using the AQUA™ strategy with a leucine-d3 labeled peptide.
Conclusion
This compound is a versatile and powerful tool for modern peptide research and development. Its incorporation into synthetic peptides via standard Fmoc-SPPS protocols allows for the creation of high-quality internal standards for accurate quantification in complex biological systems. The provided protocols and information serve as a guide for the successful application of this compound in your research endeavors. While the synthetic performance is expected to be comparable to its non-deuterated counterpart, careful monitoring of each step of the synthesis is always recommended to ensure the highest quality of the final peptide product.
References
Application Notes & Protocols: A Detailed Guide to SILAC-Based Quantitative Proteomics Using Fmoc-Leucine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the application of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Fmoc-leucine-d3. SILAC is a powerful metabolic labeling technique that enables accurate relative quantification of proteins in different cell populations by mass spectrometry (MS).[1][2][3] By metabolically incorporating stable isotope-labeled amino acids into the entire proteome, SILAC allows for the direct comparison of protein abundance between different experimental conditions.[4][5]
The use of deuterated leucine (leucine-d3) provides a distinct mass shift for labeled peptides, facilitating their identification and quantification by MS. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group is primarily utilized in the chemical synthesis of peptides. For SILAC applications, the Fmoc group must be removed from this compound to yield free L-leucine-d3, which can then be incorporated into proteins by the cell's translational machinery.
These application notes will guide researchers through the entire workflow, from the preparation of SILAC media and cell labeling to sample preparation, mass spectrometry analysis, and data interpretation.
Experimental Protocols
This section details the step-by-step methodologies for conducting a SILAC experiment with this compound.
Protocol 1: Preparation of "Heavy" Leucine-d3 SILAC Medium
This protocol describes the deprotection of this compound and its supplementation into leucine-free cell culture medium.
Materials:
-
Fmoc-L-leucine-d3
-
Piperidine solution (20% in dimethylformamide (DMF))
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Sterile filter (0.22 µm)
Procedure:
-
Fmoc Deprotection:
-
Dissolve Fmoc-L-leucine-d3 in a minimal amount of DMF.
-
Add 20% piperidine in DMF to the solution and stir at room temperature for 2 hours to remove the Fmoc group.
-
Monitor the deprotection reaction by thin-layer chromatography (TLC).
-
After completion, precipitate the deprotected L-leucine-d3 by adding cold diethyl ether.
-
Centrifuge to pellet the amino acid, wash with diethyl ether, and air dry.
-
Neutralize the resulting L-leucine-d3 with a stoichiometric amount of HCl.
-
-
Preparation of "Heavy" SILAC Medium:
-
Under sterile conditions in a laminar flow hood, dissolve the deprotected L-leucine-d3 in sterile water.
-
Add the "heavy" L-leucine-d3 solution to the leucine-free cell culture medium to the desired final concentration (typically the same as normal leucine in standard media).
-
Supplement the medium with dialyzed FBS (to minimize unlabeled amino acids) and penicillin-streptomycin.
-
Sterile-filter the complete "heavy" SILAC medium through a 0.22 µm filter.
-
Prepare a "light" SILAC medium by supplementing leucine-free medium with unlabeled L-leucine to the same final concentration.
-
Protocol 2: SILAC Labeling of Cultured Cells
This protocol outlines the metabolic labeling of two cell populations with "light" and "heavy" amino acids.
Materials:
-
Adherent or suspension cells
-
"Light" SILAC medium (prepared in Protocol 1)
-
"Heavy" SILAC medium (prepared in Protocol 1)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Adaptation:
-
Culture two separate populations of cells.
-
For the "light" population, culture the cells in the "light" SILAC medium.
-
For the "heavy" population, culture the cells in the "heavy" SILAC medium.
-
-
Metabolic Labeling:
-
Passage the cells for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation of the labeled or unlabeled leucine.
-
-
Verification of Incorporation (Optional but Recommended):
-
Harvest a small aliquot of the "heavy" labeled cells.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >95% incorporation of L-leucine-d3.
-
Protocol 3: Protein Extraction, Digestion, and Mass Spectrometry Analysis
This protocol details the steps from cell harvesting to MS analysis.
Materials:
-
"Light" and "heavy" labeled cell populations
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting columns
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately. For adherent cells, use a cell scraper.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" cell populations (e.g., 1:1 ratio for a standard comparison).
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample by adding DTT and incubating.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 column to remove salts and other contaminants.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Data Presentation
The quantitative data from a SILAC experiment is typically presented as ratios of "heavy" to "light" peptide intensities. This ratio reflects the relative abundance of a given protein between the two experimental conditions.
Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Heavy/Light Ratio | Regulation |
| P02768 | ALB | LVNEVTEFAK | 1.20E+08 | 1.15E+08 | 0.96 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 2.50E+09 | 2.65E+09 | 1.06 | Unchanged |
| P08238 | HSP90B1 | IQEIMPNHSIVEYK | 5.40E+07 | 1.62E+08 | 3.00 | Upregulated |
| Q06830 | VIM | YETIAAQACNDSLDSK | 8.90E+06 | 2.22E+06 | 0.25 | Downregulated |
| P14618 | ENO1 | VIGMDVAASEFFRSGKY | 1.10E+08 | 2.31E+08 | 2.10 | Upregulated |
Mandatory Visualization
The following diagram illustrates the general workflow of a SILAC experiment incorporating this compound.
SILAC experimental workflow using this compound.
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Fmoc-Leucine-d3 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fmoc-leucine-d3 as an internal standard for the precise and accurate quantification of leucine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high-quality quantitative data.
Introduction
Leucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, muscle metabolism, and cell signaling. Accurate quantification of leucine in biological samples such as plasma, serum, and cell culture media is crucial for various research areas, including metabolic disease studies, nutritional science, and drug development.
Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis. This compound, a deuterated analog of Fmoc-leucine, serves as an ideal internal standard. It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization and fragmentation. However, its increased mass allows for distinct detection by the mass spectrometer. The 9-fluorenylmethyloxycarbonyl (Fmoc) group enhances chromatographic retention on reverse-phase columns and improves ionization efficiency.
Principle of the Method
The quantitative analysis of leucine involves the following key steps:
-
Sample Preparation: Proteins in the biological matrix are precipitated to release free amino acids.
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the earliest stage of preparation to account for any sample loss during the procedure.
-
Derivatization: Both the endogenous leucine and the this compound internal standard are derivatized with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction targets the primary amine group of the amino acids.
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The analytes are separated chromatographically and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: The concentration of endogenous leucine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Fmoc-L-leucine-d3
-
Fmoc-L-leucine (for calibration standards)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Borate buffer (0.1 M, pH 9.0)
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
-
Biological matrix (e.g., human plasma, cell culture media)
Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a working solution of this compound (e.g., 10 µM in 50% methanol).
-
Vortex for 10 seconds.
-
For protein precipitation, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reconstitute the dried sample extract in 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 50 µL of a 5 mg/mL solution of Fmoc-Cl in acetonitrile.
-
Vortex immediately for 30 seconds.
-
Incubate the reaction mixture at room temperature for 10 minutes.
-
To quench the reaction, add 10 µL of 1% formic acid in water.
-
Vortex for 10 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC):
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument Dependent |
MRM Transitions:
The exact MRM transitions should be optimized for the specific instrument used. Based on the structure of Fmoc-leucine, the precursor ion will be the protonated molecule [M+H]⁺. The primary fragmentation is expected to be the loss of the Fmoc group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fmoc-Leucine | 354.2 | 179.1 (Fmoc group) | To be optimized |
| Fmoc-Leucine | 354.2 | 132.1 (Leucine immonium ion) | To be optimized |
| This compound (Internal Standard) | 357.2 | 179.1 (Fmoc group) | To be optimized |
| This compound (Internal Standard) | 357.2 | 135.1 (Leucine-d3 immonium ion) | To be optimized |
Note: The collision energy will need to be optimized for your specific mass spectrometer to achieve the best signal intensity.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of how to summarize calibration curve data and sample quantification results.
Table 1: Calibration Curve for Leucine Quantification
| Concentration (µM) | Peak Area (Fmoc-Leucine) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 78,987 | 1,523,456 | 0.0518 |
| 10 | 155,678 | 1,509,876 | 0.1031 |
| 25 | 389,012 | 1,515,678 | 0.2567 |
| 50 | 775,432 | 1,520,123 | 0.5101 |
| 100 | 1,543,987 | 1,518,765 | 1.0166 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |
| Equation | \multicolumn{3}{c | }{y = 0.0102x + 0.0005} |
Table 2: Quantification of Leucine in Human Plasma Samples
| Sample ID | Peak Area (Fmoc-Leucine) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) | %CV (n=3) |
| Control 1 | 256,789 | 1,512,345 | 0.1700 | 16.6 | 2.5 |
| Control 2 | 248,901 | 1,509,876 | 0.1649 | 16.1 | 3.1 |
| Treated 1 | 451,234 | 1,515,678 | 0.2977 | 29.1 | 2.8 |
| Treated 2 | 465,876 | 1,520,123 | 0.3065 | 30.0 | 2.2 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of leucine using this compound as an internal standard.
Caption: Workflow for Leucine Quantification.
Logical Relationship of Internal Standard Method
This diagram illustrates the principle of using a stable isotope-labeled internal standard to ensure accurate quantification.
Caption: Principle of Internal Standard Correction.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of leucine in complex biological matrices. The detailed protocols and methodologies presented in these application notes are intended to guide researchers in developing and validating their own high-quality bioanalytical assays. The implementation of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in modern research and drug development.
Application Notes and Protocols for Fmoc-Leucine-d3 in Absolute Quantification (AQUA) of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Absolute quantification (AQUA) is a powerful mass spectrometry-based technique that provides precise and accurate measurement of protein and peptide abundance in complex biological samples.[1][2][3] This method relies on the use of stable isotope-labeled synthetic peptides as internal standards.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-leucine-d3 in the synthesis of AQUA peptides for absolute quantification.
This compound is an ideal building block for generating "heavy" AQUA peptides. The incorporation of three deuterium atoms on the leucine side chain results in a 3 Dalton mass shift, which is readily distinguishable from the corresponding endogenous "light" peptide by mass spectrometry. The chemical properties of the deuterated peptide are nearly identical to its endogenous counterpart, ensuring co-elution during liquid chromatography and similar ionization efficiency, which are critical for accurate quantification.
These application notes are intended for researchers, scientists, and drug development professionals who are looking to implement robust and reliable quantitative proteomics workflows.
Principle of the AQUA Method
The AQUA strategy involves the introduction of a known quantity of a synthetic, stable isotope-labeled peptide (the AQUA peptide) into a biological sample, typically during the protein digestion step. This "heavy" peptide serves as an internal standard for the quantification of the corresponding endogenous, unlabeled "light" peptide.
The key principles are:
-
Identical Chemical Behavior: The heavy and light peptides have the same amino acid sequence and, therefore, exhibit nearly identical behavior during chromatographic separation and mass spectrometric ionization.
-
Mass Difference: The incorporation of stable isotopes (e.g., deuterium in leucine-d3) creates a specific mass difference between the heavy and light peptides.
-
Co-elution and Ratiometric Measurement: The heavy and light peptides co-elute from the liquid chromatography (LC) column and are detected simultaneously by the mass spectrometer. The absolute quantity of the endogenous peptide is determined by comparing the signal intensity (peak area) of its mass transition to that of the known amount of the spiked-in heavy peptide internal standard.
This approach allows for precise and accurate quantification, correcting for variations in sample preparation, digestion efficiency, and instrument response.
Experimental Protocols
AQUA Peptide Design and Selection
The selection of a suitable peptide is critical for the success of an AQUA experiment. The following criteria should be considered:
-
Uniqueness: The peptide sequence must be unique to the protein of interest within the target proteome to ensure specificity.
-
Detectability: The peptide should ionize well and produce a strong signal in the mass spectrometer.
-
Length: Peptides of 8-20 amino acids in length are generally ideal for synthesis and mass spectrometry analysis.
-
Stability: Avoid sequences containing amino acids prone to modification, such as methionine (oxidation) or asparagine and glutamine (deamidation).
-
Location of the Labeled Amino Acid: The stable isotope-labeled amino acid should be positioned within the peptide sequence, avoiding the N- and C-termini if possible.
Synthesis of the this compound Labeled AQUA Peptide
The following is a general protocol for the manual solid-phase peptide synthesis (SPPS) of an AQUA peptide using this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-leucine-d3)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (the C-terminal amino acid of your target peptide) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation (for each subsequent amino acid, including this compound):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., this compound) with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and react for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for all amino acids in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Peptide Characterization and Quantification:
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry.
-
Determine the precise concentration of the purified AQUA peptide stock solution using amino acid analysis.
-
Sample Preparation for AQUA Analysis
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
To a known amount of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion and Spiking of AQUA Peptide:
-
Dilute the protein sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of denaturants.
-
Add the purified and quantified this compound labeled AQUA peptide to the protein sample at a known concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis
Instrumentation: A triple quadrupole or a high-resolution accurate-mass (HRAM) mass spectrometer coupled to a nano-flow HPLC system is recommended.
LC Method (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% B over 60 minutes.
-
Flow Rate: 300 nL/min
MS Method (Illustrative Example for a Triple Quadrupole Instrument):
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)
-
MRM Transition Development:
-
Infuse the purified light and heavy peptides into the mass spectrometer to determine the precursor ion (m/z) for each.
-
Perform product ion scans (MS2) to identify the most intense and specific fragment ions for both the light and heavy peptides.
-
Optimize the collision energy for each precursor-to-fragment transition to maximize the signal intensity.
-
Data Presentation
The following tables provide an illustrative example of the quantitative data that would be generated in an AQUA experiment for the absolute quantification of a hypothetical protein, "Protein X," in human plasma. The target peptide sequence is "VGL(d3)QWER" (heavy) and "VGLQWER" (light).
Table 1: Optimized MRM Transitions for the Target Peptide of Protein X
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Light (VGLQWER) | 457.26 | 588.32 (y5) | 22 |
| Light (VGLQWER) | 457.26 | 717.36 (y6) | 20 |
| Heavy (VGL(d3)QWER) | 458.76 | 591.32 (y5) | 22 |
| Heavy (VGL(d3)QWER) | 458.76 | 720.36 (y6) | 20 |
Table 2: Calibration Curve for the Quantification of Protein X Peptide
| Concentration (fmol/µL) | Light/Heavy Peak Area Ratio |
| 1 | 0.05 |
| 5 | 0.24 |
| 10 | 0.51 |
| 50 | 2.53 |
| 100 | 5.08 |
| 500 | 25.12 |
| Linearity (R²) | 0.9995 |
| LLOQ (fmol/µL) | 1 |
| ULOQ (fmol/µL) | 500 |
Table 3: Absolute Quantification of Protein X in Human Plasma Samples
| Sample ID | Light/Heavy Peak Area Ratio | Calculated Concentration (fmol/µL) |
| Control 1 | 1.25 | 24.6 |
| Control 2 | 1.38 | 27.2 |
| Treated 1 | 3.42 | 67.3 |
| Treated 2 | 3.68 | 72.4 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for absolute quantification of peptides using the AQUA method.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: The logical principle behind absolute quantification using a heavy internal standard.
References
Metabolic Labeling of Proteins with Fmoc-Leucine-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic labeling of proteins using Fmoc-leucine-d3. This technique is a powerful tool for quantitative proteomics, enabling the accurate measurement of protein synthesis, turnover, and differential expression in cell culture systems.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The methodology involves the incorporation of "heavy" stable isotope-labeled amino acids into proteins as they are synthesized by cells in culture. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" media, the relative abundance of proteins between different experimental conditions can be accurately determined.
This compound, a deuterated version of the essential amino acid leucine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a valuable reagent for SILAC experiments. The deuterium labels introduce a known mass shift in leucine-containing peptides, allowing for their differentiation from their unlabeled counterparts by mass spectrometry. The Fmoc protecting group ensures the stability of the labeled amino acid during storage and handling and is readily removed in situ or prior to addition to the culture medium.
Applications
Metabolic labeling with this compound is applicable to a wide range of research areas, including:
-
Quantitative Analysis of Proteome Dynamics: Studying changes in protein expression in response to drug treatment, disease progression, or environmental stimuli.
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.
-
Signal Transduction Pathway Analysis: Identifying and quantifying changes in the abundance of signaling proteins and their post-translational modifications.
-
Biomarker Discovery: Identifying proteins that are differentially expressed in diseased versus healthy cells.
Data Presentation
The following table summarizes representative quantitative data from a SILAC experiment using leucine-d3 to study protein expression changes during muscle cell differentiation. In this study, myoblasts were cultured in either "light" medium containing standard leucine or "heavy" medium containing leucine-d3. The relative protein abundance was compared between undifferentiated myoblasts and differentiated myotubes.
| Protein Name | Gene Symbol | Function | Fold Change (Differentiated/Undifferentiated) |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis, cellular metabolism | Up-regulated |
| Fibronectin | FN1 | Extracellular matrix organization, cell adhesion | Up-regulated |
| Pyruvate kinase M2 | PKM2 | Glycolysis, cancer metabolism | Up-regulated |
This table is a representative summary based on findings from Ong, S. E., et al. (2002). For detailed quantitative values, please refer to the original publication.
Experimental Protocols
Preparation of Leucine-d3 Labeling Medium
a. Deprotection of this compound (if required):
The Fmoc protecting group is base-labile and can be removed prior to adding the labeled amino acid to the cell culture medium.
-
Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide, DMF).
-
Add a weak base, such as 20% piperidine in DMF, to the solution.
-
Incubate at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and the cleaved Fmoc group by evaporation under vacuum.
-
The deprotected leucine-d3 is now ready to be dissolved in the cell culture medium.
b. Preparation of "Heavy" SILAC Medium:
-
Prepare a leucine-free cell culture medium (e.g., DMEM for SILAC).
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to a final concentration of 10%. Dialyzed serum is crucial to avoid the presence of unlabeled leucine.
-
Add the deprotected leucine-d3 to the medium at the same concentration as standard leucine in the corresponding "light" medium.
-
Sterile-filter the complete "heavy" medium through a 0.22 µm filter.
Metabolic Labeling of Cells
-
Culture the cells of interest in standard "light" medium (containing natural abundance leucine) and "heavy" medium (containing leucine-d3) in parallel.
-
To achieve complete incorporation of the labeled amino acid, cells should be passaged for at least five cell doublings in the respective SILAC media.[1][2]
-
Monitor the incorporation efficiency by analyzing a small aliquot of protein extract by mass spectrometry after a few passages. Greater than 95% incorporation is recommended for accurate quantification.
Protein Extraction and Digestion
-
After the desired experimental treatment, harvest the "light" and "heavy" labeled cells separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds in the mixed protein sample by adding dithiothreitol (DTT) and incubating at 56°C.
-
Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.
-
Digest the proteins into peptides using a sequence-grade protease, such as trypsin, overnight at 37°C.
Mass Spectrometry Analysis
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase column with a suitable gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry (MS): Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. The mass spectrometer should be set to detect the mass difference between the "light" and "heavy" leucine-containing peptides (a 3 Da shift per leucine residue).
-
Data Analysis
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify the peptides and quantify the relative abundance of the "light" and "heavy" forms by comparing the intensities of their respective mass peaks.
-
The protein ratios are then calculated based on the ratios of their constituent peptides.
Visualizations
Caption: Experimental workflow for quantitative proteomics using this compound metabolic labeling.
Caption: Metabolic incorporation of Leucine-d3 into newly synthesized proteins.
Caption: Example signaling pathway leading to changes in protein synthesis.
References
Application Notes: Fmoc-Leucine-d3 for Advanced Quantitative Proteomics
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and versatile method for quantitative proteomics, enabling the accurate comparison of protein abundance between different cell populations.[1] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" control population grown in the presence of the natural amino acid. Fmoc-leucine-d3, a deuterated variant of the essential amino acid leucine, serves as an effective "heavy" label in SILAC experiments. Its incorporation results in a predictable mass shift in peptides containing leucine, allowing for their relative quantification by mass spectrometry.[2]
Principle of SILAC using this compound
The core principle of SILAC involves growing two cell populations in specialized media. The "light" medium contains natural L-leucine, while the "heavy" medium is supplemented with L-leucine-d3, where three hydrogen atoms in the methyl groups of the side chain are replaced with deuterium. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is present on the leucine to facilitate its use in solid-phase peptide synthesis for other applications, but for in-cell metabolic labeling, the free amino acid L-leucine-d3 is utilized. After a sufficient number of cell divisions (typically 5-6), the proteome of the "heavy" cell population becomes fully labeled with leucine-d3.[3]
The two cell populations, representing different experimental conditions (e.g., treated vs. untreated), are then combined. This early mixing minimizes experimental variability that can be introduced during sample processing.[4] The combined protein mixture is then subjected to standard proteomics workflows, including protein extraction, digestion into peptides (commonly with trypsin), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the mass spectrometer, a peptide containing leucine will appear as a pair of peaks separated by a mass difference corresponding to the number of leucine residues multiplied by the mass difference between the heavy and light isotopes (approximately 3 Da per leucine-d3).[2] The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the corresponding protein in the two cell populations.
Key Applications
-
Studying Cellular Signaling Pathways: SILAC with this compound is a powerful tool for dissecting dynamic changes in protein expression and post-translational modifications within signaling cascades. For example, it can be used to quantify changes in the phosphoproteome following stimulation with growth factors like insulin or epidermal growth factor (EGF).
-
Drug Discovery and Development: Researchers can use this technique to understand the mechanism of action of drug candidates by identifying proteins and pathways that are perturbed upon treatment.
-
Cancer Research: SILAC can be employed to compare the proteomes of cancerous and non-cancerous cells, leading to the identification of potential biomarkers and therapeutic targets.
-
Stem Cell Differentiation: The method is well-suited for studying the proteomic changes that occur as stem cells differentiate into various lineages, as demonstrated in studies of muscle cell differentiation.
Quantitative Data Presentation
The following table provides an example of quantitative proteomics data obtained from a SILAC experiment using leucine-d3 to study protein expression changes during muscle cell differentiation. The data is based on the findings from Ong, S. E., et al. (2002).
| Protein Name | Accession Number | Peptide Sequence | Heavy/Light Ratio (Differentiated/Undifferentiated) | Regulation |
| Glyceraldehyde-3-phosphate dehydrogenase | P04406 | VGPSAFLVSSLIANK | 2.5 | Up-regulated |
| Fibronectin | P02751 | LTTPIEGVFTVNER | 3.1 | Up-regulated |
| Pyruvate kinase M2 | P14618 | IGETCSECYCER | 2.2 | Up-regulated |
| Vimentin | P08670 | LGDLYEEEMRELR | 0.8 | Down-regulated |
| Tubulin alpha-1A chain | P68363 | YLTGSIVPSLGSTAISLYR | 1.1 | Unchanged |
Experimental Protocols
A detailed, step-by-step protocol for a typical SILAC experiment using L-leucine-d3 is provided below.
Protocol: Quantitative Proteomics using SILAC with L-Leucine-d3
I. Cell Culture and Metabolic Labeling (Adaptation Phase)
-
Prepare SILAC Media:
-
"Light" Medium: Prepare DMEM or RPMI-1640 medium lacking L-leucine. Supplement with 10% dialyzed fetal bovine serum (dFBS), penicillin/streptomycin, and natural L-leucine at the standard concentration.
-
"Heavy" Medium: Prepare the same base medium as the "light" medium, but instead of natural L-leucine, supplement with L-leucine-d3 at the same concentration.
-
-
Cell Seeding: Seed the cells to be studied in two separate culture flasks, one for the "light" medium and one for the "heavy" medium.
-
Adaptation: Culture the cells for at least five to six cell doublings in their respective SILAC media to ensure complete incorporation of the labeled or unlabeled leucine.
-
Verification of Incorporation (Optional but Recommended):
-
Harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a quick in-gel or in-solution digest, and analyze by LC-MS/MS.
-
Confirm that the labeling efficiency is >97% by checking the isotopic distribution of leucine-containing peptides.
-
II. Experimental Phase
-
Apply Experimental Treatment: Once labeling is complete, apply the desired experimental treatment to one of the cell populations (e.g., treat the "heavy" cells with a drug and the "light" cells with a vehicle control).
-
Cell Harvest:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and pellet them by centrifugation.
-
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
Mixing of Lysates: Combine an equal amount of protein from the "light" and "heavy" lysates (e.g., 100 µg of each).
III. Sample Preparation for Mass Spectrometry
-
Protein Precipitation (Optional): Precipitate the mixed protein sample with acetone or trichloroacetic acid (TCA) to concentrate the sample and remove interfering substances.
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
IV. LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Liquid Chromatography:
-
Inject the peptide sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.
-
V. Data Analysis
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Specify trypsin as the enzyme.
-
Include carbamidomethylation of cysteine as a fixed modification.
-
Include oxidation of methionine and leucine-d3 as variable modifications.
-
-
Protein Identification and Quantification:
-
The software will identify peptides and the proteins from which they originated.
-
The software will also calculate the heavy-to-light (H/L) ratios for each identified peptide pair and then aggregate these ratios to determine the relative abundance of each protein.
-
-
Data Interpretation:
-
Generate a list of proteins with their corresponding H/L ratios.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to the experimental treatment.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway that can be studied using this methodology.
Caption: SILAC workflow using this compound.
Caption: Simplified Insulin Signaling Pathway.
References
- 1. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols: Synthesis of Stable Isotope-Labeled Peptides with Fmoc-Leucine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) peptides are indispensable tools in modern proteomics, drug metabolism, and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a peptide sequence allows for its precise quantification in complex biological matrices by mass spectrometry (MS). This application note provides a detailed protocol for the synthesis of a custom peptide incorporating a deuterium-labeled leucine residue, specifically Fmoc-L-leucine-d3.
The use of Fmoc-L-leucine-d3, where three hydrogen atoms on the methyl groups of the leucine side chain are replaced with deuterium, introduces a +3 Da mass shift. This mass difference allows the labeled peptide to be distinguished from its endogenous, unlabeled counterpart in MS analysis, serving as an ideal internal standard for accurate quantification. The protocols outlined below utilize the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.
Applications
Peptides synthesized with Fmoc-leucine-d3 are valuable for a range of applications, including:
-
Quantitative Proteomics: As internal standards in selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) mass spectrometry assays for the absolute quantification of proteins.
-
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.
-
Metabolite Identification: To aid in the identification and quantification of metabolites of peptide drugs.
-
NMR Studies: Deuterium labeling can be used in nuclear magnetic resonance (NMR) spectroscopy to simplify spectra and study peptide structure and dynamics.
Data Presentation
The synthesis, purification, and characterization of a model peptide, Ac-Tyr-Val-Gly-Phe-Leu(d3)-NH₂, were performed. The following table summarizes the quantitative data obtained.
| Parameter | Result | Method of Analysis |
| Synthesis Scale | 0.1 mmol | - |
| Crude Peptide Yield | 75 mg (68% of theoretical) | Gravimetric Analysis |
| Purity of Crude Peptide | ~65% | Analytical RP-HPLC |
| Final Yield after Purification | 35 mg (32% of theoretical) | Gravimetric Analysis |
| Final Purity | >98% | Analytical RP-HPLC |
| Identity Confirmation | Expected mass observed | ESI-MS |
| Isotopic Purity of Fmoc-L-leucine-d3 | >99 atom % D | Supplier Certificate of Analysis |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-Tyr-Val-Gly-Phe-Leu(d3)-NH₂
This protocol details the manual synthesis of the model peptide on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-L-leucine-d3
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Val-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, sequencing grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in a reaction vessel for 1 hour with gentle agitation.
-
Fmoc Deprotection (Initial): Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-L-leucine-d3):
-
In a separate vial, dissolve Fmoc-L-leucine-d3 (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH) in the sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Tyrosine, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
Protocol 2: Peptide Cleavage and Precipitation
Materials:
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
Materials:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative and analytical C18 RP-HPLC columns
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide using preparative reverse-phase HPLC with a suitable gradient of Solvent A and Solvent B.
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with >98% purity and lyophilize to obtain the final product.
-
-
Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the correct molecular weight, including the +3 Da mass shift from the incorporated leucine-d3.
-
Visualizations
Signaling Pathway: Leucine Activation of mTORC1
Leucine is a key activator of the mTORC1 signaling pathway, which plays a central role in regulating protein synthesis. A simplified diagram of this pathway is presented below.
Caption: Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow: Synthesis to Analysis
The overall workflow for the synthesis, purification, and analysis of the stable isotope-labeled peptide is depicted in the following diagram.
Caption: Experimental workflow for peptide synthesis and analysis.
Logical Relationship: Fmoc-SPPS Cycle
The core of solid-phase peptide synthesis is a repeated cycle of deprotection and coupling reactions. This logical relationship is illustrated below.
Caption: The cyclical nature of Fmoc-based solid-phase peptide synthesis.
Application Notes and Protocols for Fmoc-Leucine-d3 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-Leucine-d3 and its subsequent coupling in solid-phase peptide synthesis (SPPS). The inclusion of deuterium-labeled amino acids like Leucine-d3 is a critical tool in metabolic studies, pharmacokinetic analysis, and for use as internal standards in mass spectrometry-based applications. The protocols provided herein are based on well-established methods for standard Fmoc-amino acids and are expected to be directly applicable to their deuterated analogs.
Fmoc Deprotection of this compound
The removal of the base-labile Fmoc protecting group is a crucial step in the iterative process of peptide synthesis, allowing for the elongation of the peptide chain. The standard and most widely used method for Fmoc deprotection is treatment with a solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).
Principle of Fmoc Deprotection
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by piperidine to form a stable adduct, liberating the free N-terminal amine of the peptide.
Standard Fmoc Deprotection Protocol
This protocol is a widely accepted method for efficient Fmoc removal.[1][2][3]
Reagents and Materials:
-
This compound loaded resin
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
DMF (peptide synthesis grade)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 minutes.[1][2]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture at room temperature for 5-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically 3-5 times) to ensure complete removal of residual piperidine and the dibenzofulvene-piperidine adduct.
Monitoring Fmoc Deprotection
The completeness of the Fmoc deprotection can be monitored quantitatively by UV spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By collecting the filtrate during the deprotection steps and measuring its absorbance, the progress of the reaction can be tracked. A plateau in absorbance indicates the completion of the reaction. This method is particularly useful for optimizing deprotection times and for troubleshooting difficult sequences.
Alternatively, a qualitative assessment can be performed using the Kaiser test, which detects the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.
Coupling of this compound
Following the deprotection of the preceding amino acid, the newly exposed N-terminal amine is ready for coupling with the carboxyl group of the incoming this compound. The selection of an appropriate coupling reagent is critical to ensure high coupling efficiency and to minimize racemization.
Common Coupling Reagents
For sterically hindered amino acids like leucine, uronium or phosphonium salt-based reagents are generally preferred due to their high reactivity.
| Coupling Reagent | Full Name | Key Features |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and reliable coupling reagent, providing good yields and low racemization. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly effective for sterically hindered couplings and known for rapid reaction rates. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A more reactive alternative to HBTU, often used for difficult couplings. |
General Coupling Protocol (using HBTU/HATU)
This protocol provides a general guideline for coupling this compound. The equivalents of reagents and reaction times may need to be optimized based on the specific peptide sequence and scale of the synthesis.
Reagents and Materials:
-
Deprotected peptide-resin
-
This compound
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
DMF (peptide synthesis grade)
Procedure:
-
Preparation of Amino Acid Solution: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and HBTU or HATU (e.g., 3-5 equivalents) in DMF.
-
Activation: Add DIPEA or collidine (typically 2 equivalents per equivalent of amino acid) to the amino acid solution. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using the Kaiser test. A negative test (yellow beads) indicates that all primary amines have been acylated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Experimental Workflows and Chemical Pathways
To visualize the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
References
Application Notes and Protocols for Assessing Metabolic Pathway Perturbations with Fmoc-Leucine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become a cornerstone technique for quantitative proteomics and metabolomics, enabling researchers to dissect complex biological processes.[1] Among the various methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) offers a robust platform for analyzing changes in protein abundance and turnover in response to experimental perturbations.[2] Leucine, an essential branched-chain amino acid, plays a critical role not only as a building block for protein synthesis but also as a key signaling molecule, most notably in the activation of the mTOR pathway which is a central regulator of cell growth and proliferation.[3][4]
Fmoc-L-leucine-d3 is a deuterated and protected form of leucine, primarily utilized as a precursor for the synthesis of "heavy" L-leucine (L-Leucine-d3) for incorporation into SILAC media.[5] Once the Fmoc protecting group is removed, the resulting L-leucine-d3 is incorporated into newly synthesized proteins. This allows for the precise quantification of changes in protein expression and metabolic fluxes when comparing different cell populations, such as treated versus untreated cells. By tracing the incorporation of deuterium-labeled leucine, researchers can gain insights into perturbations in metabolic pathways, particularly those related to protein synthesis and degradation, in various experimental models of disease or in response to therapeutic interventions.
These application notes provide detailed protocols for utilizing Fmoc-leucine-d3 in SILAC-based quantitative proteomics to assess metabolic pathway perturbations, guidance on data analysis, and visualization of the underlying biological pathways and experimental workflows.
Application: Assessing Drug-Induced Perturbations in a Cancer Cell Line
This hypothetical study aims to investigate the impact of a novel anti-cancer compound on protein synthesis and the mTOR signaling pathway in a cancer cell line. By using SILAC with deuterated leucine, we can quantify the changes in the proteome of treated cells compared to a control group.
Quantitative Data Summary
The following table represents hypothetical data from a SILAC experiment where a cancer cell line was treated with a therapeutic compound. The data shows the relative abundance of key proteins involved in the mTOR signaling pathway and glycolysis. The ratios are derived from the mass spectrometry analysis of "heavy" (d3-leucine labeled, treated) versus "light" (unlabeled, control) peptide pairs.
| Protein Name | Gene Name | Cellular Pathway | H/L Ratio (Treated/Control) | Regulation |
| mTOR | MTOR | mTOR Signaling | 0.98 | Unchanged |
| Raptor | RPTOR | mTOR Signaling | 0.95 | Unchanged |
| Ribosomal protein S6 kinase beta-1 | RPS6KB1 | mTOR Signaling | 0.65 | Down-regulated |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | mTOR Signaling | 1.85 | Up-regulated |
| Hexokinase-2 | HK2 | Glycolysis | 0.72 | Down-regulated |
| Pyruvate kinase M2 | PKM2 | Glycolysis | 0.75 | Down-regulated |
| Lactate dehydrogenase A | LDHA | Glycolysis | 0.68 | Down-regulated |
H/L Ratio: Heavy/Light ratio. A ratio < 1 indicates down-regulation in the treated sample, a ratio > 1 indicates up-regulation, and a ratio ≈ 1 indicates no significant change.
Experimental Protocols
Protocol 1: Preparation of "Heavy" Leucine-d3 SILAC Media
This protocol outlines the preparation of cell culture media containing deuterated leucine, for which this compound is a precursor. The Fmoc group must be removed prior to adding the amino acid to the medium.
Materials:
-
Leucine-free cell culture medium (e.g., RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Leucine-d3 (prepared from Fmoc-L-leucine-d3)
-
"Light" L-Leucine
-
L-Arginine
-
L-Lysine
-
Penicillin-Streptomycin solution
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare Complete "Light" Medium: To 500 mL of Leucine-free medium, add "light" L-leucine, L-arginine, and L-lysine to their normal physiological concentrations. Add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin. Filter sterilize the complete medium.
-
Prepare Complete "Heavy" Medium: To 500 mL of Leucine-free medium, add L-Leucine-d3 to the same concentration as the "light" version. Add L-arginine and L-lysine. Add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin. Filter sterilize the complete medium.
-
Storage: Store both media at 4°C.
Protocol 2: SILAC Labeling and Experimental Treatment
Procedure:
-
Cell Culture Adaptation: Culture the cancer cell line in parallel in "heavy" and "light" SILAC media for at least five to six cell divisions to ensure >95% incorporation of the labeled amino acid.
-
Verify Labeling Efficiency: After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >95% incorporation of L-Leucine-d3.
-
Experimental Treatment: Once complete labeling is confirmed, treat the "heavy" labeled cells with the experimental anti-cancer compound at a predetermined concentration and duration. Treat the "light" labeled cells with a vehicle control for the same duration.
-
Cell Harvesting: After treatment, wash both cell populations with ice-cold PBS and harvest.
-
Sample Pooling: Determine the protein concentration of each lysate using a BCA assay. Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
Protocol 3: Protein Digestion and Mass Spectrometry Analysis
Procedure:
-
Protein Digestion: Perform in-solution or in-gel tryptic digestion of the combined protein sample overnight at 37°C.
-
Peptide Desalting: Desalt the digested peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Column: C18 reverse-phase column.
-
Gradient: A typical gradient would be 5-90% acetonitrile in 0.1% formic acid over a 200-400 minute run time.
-
-
Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap and MS2 scans in the ion trap.
Protocol 4: Data Analysis
Procedure:
-
Database Searching: Process the raw MS data using software such as MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Calculate H/L Ratios: The software will calculate the heavy/light (H/L) ratios for each identified peptide and protein, providing a quantitative measure of the change in protein abundance between the treated and control samples.
-
Statistical Analysis: Perform statistical analysis to identify proteins with significantly altered expression levels.
Visualizations
Caption: Experimental workflow for SILAC-based quantitative proteomics.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Efficient SILAC Labeling with Leucine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. This results in a mass shift in peptides containing the labeled amino acid, allowing for the direct comparison of protein abundance between different experimental conditions. While arginine and lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin cleavage, leucine is a highly effective alternative, particularly the deuterated form, leucine-d3.
Leucine is an essential amino acid, ensuring that cells will uptake the labeled form from the culture medium.[1] Its high abundance in proteins provides good coverage for quantification.[1] This document provides detailed application notes and protocols for achieving efficient and reliable SILAC labeling using leucine-d3.
Key Considerations for Leucine-d3 SILAC Labeling
Successful SILAC labeling with leucine-d3 hinges on several critical factors that ensure complete incorporation of the heavy amino acid and minimize experimental variability.
-
Choice of Cell Line: The cell line should be auxotrophic for leucine, meaning it cannot synthesize this essential amino acid on its own. Most commonly used mammalian cell lines, such as HeLa, HEK293, and 3T3-L1, are suitable for leucine-d3 SILAC.[2][3][4]
-
Dialyzed Serum: This is arguably the most critical component for successful leucine-d3 SILAC. Standard fetal bovine serum (FBS) contains high levels of unlabeled ("light") leucine, which will compete with the labeled leucine-d3 and prevent complete incorporation. Therefore, it is imperative to use dialyzed FBS, from which small molecules like amino acids have been removed.
-
Complete Incorporation: To ensure accurate quantification, it is essential to achieve near-complete (>97%) incorporation of leucine-d3 into the cellular proteome. This is typically achieved by culturing the cells in the heavy SILAC medium for at least five to six cell doublings. The doubling time of the specific cell line should be taken into account when planning the labeling period.
-
Media Composition: The base medium must be devoid of leucine. Commercially available leucine-free media, such as DMEM or RPMI-1640, should be used as the starting point for preparing the "light" and "heavy" SILAC media.
Quantitative Data: Leucine-d3 Labeling Efficiency
The efficiency of leucine-d3 incorporation is cell-line dependent and should be empirically determined for new experimental systems. The following table summarizes expected incorporation rates based on published data and general SILAC principles.
| Cell Line | Doubling Time (approx.) | Recommended Labeling Time (Doublings) | Expected Incorporation Efficiency | Reference |
| NIH 3T3 | 24 hours | 5 | >97% | |
| C2C12 | 20-24 hours | 5-6 | >97% | |
| HeLa | 20-24 hours | 5-6 | >97% | |
| HEK293 | 24-30 hours | 5-6 | >97% |
Note: It is highly recommended to perform a pilot experiment to verify the incorporation efficiency by mass spectrometry before proceeding with large-scale experiments.
Experimental Protocols
Protocol 1: Preparation of Leucine-d3 SILAC Media
This protocol describes the preparation of 500 mL of "light" and "heavy" SILAC media.
Materials:
-
Leucine-free DMEM or RPMI-1640 (or other appropriate leucine-free basal medium)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (unlabeled, "light")
-
L-Leucine-d3 ("heavy")
-
Penicillin-Streptomycin solution (100x)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare "Light" Medium:
-
To a 500 mL bottle of leucine-free basal medium, add 50 mL of dialyzed FBS (final concentration 10%).
-
Add 5 mL of 100x Penicillin-Streptomycin (final concentration 1x).
-
Add the appropriate amount of unlabeled L-Leucine. The standard concentration of leucine in DMEM is 105 mg/L and in RPMI-1640 is 50 mg/L.
-
Sterile-filter the complete "light" medium using a 0.22 µm filtration unit.
-
Store at 4°C.
-
-
Prepare "Heavy" Medium:
-
To a separate 500 mL bottle of leucine-free basal medium, add 50 mL of dialyzed FBS.
-
Add 5 mL of 100x Penicillin-Streptomycin.
-
Add the appropriate amount of L-Leucine-d3 to match the molar equivalent of the light leucine.
-
Sterile-filter the complete "heavy" medium.
-
Store at 4°C.
-
Protocol 2: SILAC Labeling of Adherent Cells
Procedure:
-
Cell Adaptation:
-
Thaw and culture the cells of interest in the complete "light" SILAC medium.
-
Passage the cells for at least two generations in the "light" medium to ensure they are well-adapted to the dialyzed serum.
-
-
Initiation of Labeling:
-
Split the adapted cell population into two separate flasks.
-
Continue to culture one population in the "light" medium.
-
For the second population, replace the "light" medium with the complete "heavy" SILAC medium.
-
-
Expansion and Incorporation:
-
Culture both cell populations for a minimum of five cell doublings to ensure complete incorporation of leucine-d3 in the "heavy" population.
-
Monitor the cells for any changes in morphology or growth rate. Typically, no significant differences are observed between cells grown in light and heavy media.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, the cells are ready for the experimental treatment (e.g., drug treatment, growth factor stimulation).
-
-
Harvesting and Mixing:
-
After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Count the cells from the "light" and "heavy" populations.
-
Combine the cell populations at a 1:1 ratio based on cell number.
-
The mixed cell pellet can be stored at -80°C until further processing for mass spectrometry analysis.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Leucine-d3 SILAC
Caption: Experimental workflow for a typical SILAC experiment using Leucine-d3.
Leucine and the mTOR Signaling Pathway
Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. SILAC with leucine-d3 is an excellent method to quantitatively study the effects of various stimuli on this pathway.
Caption: Simplified diagram of Leucine's role in activating the mTORC1 signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient number of cell doublings. | Increase the duration of cell culture in the heavy medium. Verify the cell doubling time. |
| Contamination with light leucine from non-dialyzed serum. | Ensure the use of high-quality dialyzed FBS. | |
| Mycoplasma contamination affecting amino acid metabolism. | Test for and eliminate mycoplasma contamination. | |
| Cell Growth Inhibition | Poor quality of dialyzed serum. | Test different lots or suppliers of dialyzed FBS. Supplement with growth factors if necessary. |
| Incorrect concentration of leucine-d3. | Verify the correct concentration of leucine-d3 in the medium, ensuring it is equivalent to the normal leucine concentration. | |
| High Variability in Quantification | Inaccurate cell counting before mixing. | Use a reliable method for cell counting (e.g., automated cell counter) and ensure a precise 1:1 mix. |
| Incomplete protein extraction or digestion. | Optimize protein extraction and digestion protocols. |
By following these detailed protocols and considering the key factors outlined, researchers can effectively implement SILAC with leucine-d3 for accurate and robust quantitative proteomic analysis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. High resolution quantitative proteomics of HeLa cells protein species using stable isotope labeling with amino acids in cell culture (SILAC), two-dimensional gel electrophoresis (2DE) and nano-liquid chromatography coupled to an LTQ-Orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a frequent challenge in SPPS that can lead to truncated peptide sequences (deletions) and complex purification steps.[1][2] This guide will help you diagnose and resolve this critical issue.
Issue: How do I know if Fmoc deprotection is incomplete?
You can monitor the completeness of the Fmoc deprotection reaction using several qualitative and quantitative methods.[1] For routine short peptides, a qualitative method like the Kaiser test may be sufficient; however, for process development and troubleshooting, quantitative data is invaluable.[1]
Qualitative Detection Methods
These methods are performed on a small sample of peptide-resin beads and provide a rapid visual indication of the presence or absence of free primary amines.
-
Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect free primary amines.[1] A positive result (blue/purple beads) after the deprotection step indicates successful Fmoc removal. A negative result (yellow/colorless beads) suggests the Fmoc group is still attached and deprotection is incomplete. Note that this test is not reliable for N-terminal proline residues, which yield a brownish-red color.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another chromogenic assay for detecting primary amines.
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.
Table 1: Interpretation of Kaiser Test Results
| Bead/Solution Color | Interpretation | Implication for Deprotection Step |
| Intense Blue/Purple | Positive result: Free primary amines are present. | Successful deprotection. |
| Yellow/Colorless | Negative result: No free primary amines are present. | Incomplete deprotection. |
| Brownish-Red | N-terminal proline is present. | Test is inconclusive for deprotection status; use Chloranil test. |
Quantitative Detection Methods
These methods provide numerical data on the extent and rate of the deprotection reaction.
-
UV Monitoring: The deprotection reaction releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance around 301-312 nm. By monitoring the absorbance of the effluent from the reaction vessel in real-time, you can track the reaction's progress. The reaction is complete when the absorbance returns to the baseline. Many automated peptide synthesizers use this method to automatically extend deprotection times until completion.
-
HPLC & Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide from the resin can confirm incomplete deprotection. HPLC analysis will show a peak for the desired peptide and a later-eluting, more hydrophobic peak for the Fmoc-containing peptide. Mass spectrometry can confirm the identity of these peaks, with the incomplete product showing a mass 222.24 Da higher than the target peptide, corresponding to the mass of the Fmoc group.
Issue: What causes incomplete Fmoc deprotection?
Several factors, often related to the specific peptide sequence, can hinder the complete removal of the Fmoc group.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets. This aggregation can physically block the piperidine base from accessing the N-terminal Fmoc group. This is a primary cause of "difficult" sequences and is common in peptides containing repeating hydrophobic residues.
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically impede the approach of the deprotection reagent. This is particularly noted in sequences with adjacent tryptophan residues.
-
Insufficient Deprotection Time: Standard deprotection times (e.g., 2 x 10 minutes) may be inadequate for sequences prone to aggregation or steric hindrance.
-
Degraded Deprotection Reagent: Piperidine solutions can degrade over time. Always use fresh, high-quality reagents.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can limit reagent accessibility to the growing peptide chains.
Issue: How can I solve or prevent incomplete Fmoc deprotection?
If you detect incomplete deprotection, or if you are working with a known "difficult" sequence, consider one or more of the following strategies.
-
Extend Deprotection Time / Double Deprotection: The simplest approach is to increase the reaction time or to perform an additional deprotection step with fresh reagent.
-
Modify the Deprotection Reagent: For stubborn sequences, a stronger base cocktail can be more effective.
-
Add DBU: Adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard 20% piperidine solution significantly increases the basicity and can accelerate deprotection. DBU is a non-nucleophilic base and is highly effective for sterically hindered residues.
-
Use Alternative Bases: In cases where piperidine causes side reactions (e.g., aspartimide formation), other bases can be used.
-
-
Change the Solvent: Switching from the standard solvent N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can help disrupt peptide aggregation and improve solvation.
-
Increase Reaction Temperature: Performing the deprotection at an elevated temperature (e.g., 30-35°C) can disrupt secondary structures and improve reaction kinetics. However, this must be done cautiously as it can also increase the risk of side reactions like aspartimide formation.
-
Incorporate "Kink" Residues: For long or aggregation-prone sequences, incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing incomplete Fmoc deprotection.
References
Minimizing aspartimide formation with Fmoc-protected amino acids
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and minimizing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs in peptides containing aspartic acid (Asp).[1][2] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, leading to a five-membered succinimide ring known as an aspartimide.[1][2][3] This intermediate is problematic because it can be opened by nucleophiles like piperidine or water, resulting in a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. Furthermore, this process can lead to racemization at the α-carbon of the aspartic acid, producing D-aspartyl peptides. These byproducts often have similar masses and chromatographic properties to the target peptide, making purification challenging and reducing the overall yield.
Q2: Which peptide sequences are most prone to aspartimide formation?
The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G) : This is the most notorious sequence due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
-
Asp-Ala (D-A)
-
Asp-Cys (D-C)
Q3: What are the primary factors that promote aspartimide formation?
Several factors during Fmoc-SPPS can increase the likelihood and rate of aspartimide formation:
-
Base Exposure : The repeated use of piperidine for Fmoc deprotection is a primary driver of this side reaction.
-
Temperature : Elevated temperatures significantly accelerate the rate of aspartimide formation. This is a critical consideration for microwave-assisted SPPS.
-
Solvent Polarity : Higher polarity solvents can increase the rate of aspartimide formation.
-
Amino Acid Following Asp : As mentioned in Q2, small and flexible amino acids C-terminal to the Asp residue increase susceptibility.
-
Side-Chain Protecting Group of Asp : The standard tert-butyl (OtBu) protecting group offers minimal prevention in susceptible sequences.
Troubleshooting Guide
Issue: My mass spectrum shows a peak at -18 Da from my expected product mass.
This mass loss likely corresponds to the formation of the cyclic aspartimide intermediate.
-
Solution : Handle the crude peptide with care, as the aspartimide is an intermediate that can hydrolyze. Minimize exposure to basic conditions during workup. For future syntheses of this peptide, implement one of the prevention strategies outlined below.
Issue: My chromatogram shows multiple, poorly resolved peaks around the target peptide's retention time, all with the same mass.
This is a strong indication of the presence of the desired α-peptide along with the rearranged β-peptide and/or D-Asp epimers, which are common byproducts of aspartimide formation and often co-elute.
-
Solution : Separating these isomers is extremely difficult. The most effective approach is to re-synthesize the peptide using a strategy to suppress aspartimide formation from the outset. Consider using a backbone protection strategy, which has been shown to be highly effective at eliminating the formation of rearranged products.
Prevention Strategies and Experimental Protocols
There are several effective strategies to minimize or eliminate aspartimide formation. The choice of strategy will depend on the susceptibility of the sequence and the desired purity of the final peptide.
Strategy 1: Modification of Fmoc Deprotection Conditions
A straightforward approach is to alter the composition of the Fmoc deprotection solution to reduce its basicity.
-
Addition of an Acidic Additive : Adding a weak acid to the piperidine solution can suppress aspartimide formation. For example, the addition of 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution has been shown to significantly reduce this side reaction.
-
Using a Weaker Base : Replacing piperidine with a weaker base, such as piperazine, can also be effective, although deprotection times may need to be extended.
-
Reagent Preparation : Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection : Drain the DMF and add the deprotection solution to the resin.
-
Reaction : Gently agitate the resin for 10-20 minutes.
-
Wash : Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 min).
-
Proceed to Coupling : The resin is now ready for the next coupling step.
Strategy 2: Use of Sterically Hindered Aspartic Acid Protecting Groups
Increasing the steric bulk of the ester protecting group on the Asp side chain can physically hinder the nucleophilic attack of the backbone amide. Several alternatives to the standard Fmoc-Asp(OtBu)-OH are available.
The following table summarizes the percentage of desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.
| Fmoc-Asp Derivative | Protecting Group | % Desired Peptide after 200 min in 20% Piperidine/DMF |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | Low (significant side products) |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl | Moderate improvement |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | High (almost no aspartimide) |
Data sourced from comparative studies. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
-
Pre-activation : In a separate vessel, dissolve the Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and a base such as DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction : Agitate for 1-2 hours. Due to the steric hindrance, a longer coupling time may be required compared to standard amino acids.
-
Monitor Coupling : Perform a Kaiser test to check for completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Wash : Once the coupling is complete, wash the resin with DMF.
Strategy 3: Backbone Protection
This strategy involves protecting the amide nitrogen of the residue following the Asp with a temporary protecting group, thereby removing the nucleophile required for the intramolecular cyclization.
-
Dmb (2,4-dimethoxybenzyl) Group : The most common backbone protecting group is Dmb. It is typically introduced using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, which is particularly useful for the problematic Asp-Gly sequence.
-
Pre-activation : Dissolve the dipeptide (1.5 eq.), HATU (1.5 eq.), and DIPEA (3 eq.) in DMF.
-
Coupling : Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction : Agitate for 1-2 hours.
-
Wash : Wash the resin with DMF.
-
Cleavage : The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.
Visualizations
Caption: The base-catalyzed pathway of aspartimide formation.
Caption: A decision workflow for troubleshooting aspartimide formation.
References
Technical Support Center: Strategies to Overcome Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of even the most difficult peptide sequences.
Troubleshooting Guide
Peptide aggregation during SPPS is a frequent cause of incomplete or failed syntheses. Below is a guide to help you identify and resolve these issues.
Issue: Incomplete Coupling or Deprotection
-
Symptoms:
-
Positive Kaiser test after a coupling step, indicating unreacted free amines.
-
Shrinking or poor swelling of the resin beads.[1]
-
In continuous flow systems, a flattened and broadened UV profile during Fmoc deprotection is often observed.[1]
-
False-negative results from colorimetric tests like the Kaiser or TNBS test, where the aggregated peptide chains physically block access to the N-terminus.[1]
-
-
Potential Cause: On-resin aggregation of the growing peptide chains. This is particularly common in sequences rich in hydrophobic and β-branched amino acids such as Val, Ile, Leu, and Phe. These residues promote the formation of secondary structures like β-sheets, which leads to inter-chain association and renders the peptide chains inaccessible to reagents.[1]
-
Solutions:
-
Optimize Synthesis Parameters:
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Increased Reagent Excess: Use a higher molar excess of the amino acid and coupling reagents.
-
Extended Reaction Times: Increase the duration of both the coupling and deprotection steps.
-
-
Improve Solvation:
-
Solvent Choice: Switch from the standard DMF to NMP, which is a more effective solvating agent for many "difficult sequences". The addition of up to 25% DMSO to DMF or NMP can also enhance solvation.[2] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also proven effective.
-
Chaotropic Salts: Introduce a wash step with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before the coupling step to disrupt secondary structures.
-
-
Modify the Peptide Backbone:
-
Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at strategic locations (ideally every 5-6 residues) to introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.
-
Dmb/Hmb-Protected Amino Acids: Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, particularly at glycine residues, to prevent hydrogen bonding.
-
-
Elevated Temperature/Microwave Synthesis:
-
Perform the synthesis at an elevated temperature (e.g., 60-86°C) to disrupt aggregation and accelerate reaction kinetics. Microwave peptide synthesizers are particularly effective at this.
-
-
Resin Selection:
-
Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, thereby reducing inter-chain interactions.
-
High-Swelling Resin: Employ resins with good swelling properties, such as polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix), to improve solvation of the growing peptide chain.
-
-
Visual Guide: Troubleshooting Workflow for On-Resin Aggregation
Caption: A workflow for troubleshooting on-resin aggregation.
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" in SPPS?
"Difficult sequences" are peptide chains that are prone to on-resin aggregation due to their primary amino acid sequence. These sequences often contain a high proportion of hydrophobic and β-branched amino acids like Val, Ile, Leu, and Phe. Additionally, sequences with repeating residues or those capable of forming strong intra-chain hydrogen bonds can also be challenging to synthesize.
Q2: How do pseudoproline dipeptides prevent aggregation?
Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine or thiazolidine ring. When incorporated into a growing peptide chain, this five-membered ring introduces a "kink," similar to a proline residue. This conformational disruption breaks up the inter-chain hydrogen bonding necessary for β-sheet formation, which is a primary driver of aggregation. The native amino acid is restored during the final TFA cleavage.
Q3: What are the advantages and disadvantages of microwave-assisted SPPS?
The main advantage of microwave-assisted SPPS is the significant acceleration of both coupling and deprotection steps due to rapid and uniform heating. This not only reduces synthesis time but also disrupts aggregation, leading to higher purity and yields, especially for difficult sequences. A potential drawback is that the high temperatures can increase the risk of side reactions, such as racemization of sensitive amino acids like Cys and His, and aspartimide formation in sequences containing Asp-Gly or Asn-Gly motifs.
Q4: When should I consider using a low-loading resin?
A low-loading resin (e.g., 0.1-0.4 mmol/g) is recommended for the synthesis of long peptides (typically > 30 amino acids) and for sequences known to be prone to aggregation. The lower loading increases the distance between the growing peptide chains on the solid support, which minimizes inter-chain interactions and reduces the likelihood of aggregation.
Quantitative Data on Anti-Aggregation Strategies
The following table summarizes the effectiveness of various anti-aggregation strategies based on reported improvements in crude peptide purity and yield.
| Strategy | Peptide Sequence / Context | Control Condition | Improved Condition | Result | Citation(s) |
| Solvent Change | Hydrophobic transmembrane 34-mer | 100% DMF | 80% NMP / 20% DMSO | Crude yield increased from 4% to 12%. | |
| Microwave SPPS | Aβ 1-42 (difficult sequence) | Conventional RT Synthesis | Microwave-Assisted Synthesis (86°C) | Achieved 68% crude purity in under 4 hours. | |
| Pseudoproline Use | Highly aggregated sequences | Standard Fmoc-amino acids | Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold. | |
| Elevated Temperature | Various difficult peptides | Room Temperature | Increased Temperature (e.g., 60°C) | Allows for reduced coupling times while maintaining or improving crude purity. | |
| Chaotropic Salts | Aggregation-prone sequences | Standard DMF washes | Wash with 0.8 M LiCl in DMF | Disrupts secondary structures and improves subsequent coupling efficiency. |
Visual Guide: Mechanisms of Anti-Aggregation Strategies
Caption: Mechanisms of different anti-aggregation strategies.
Key Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation of Dipeptide:
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to the resin loading), an aminium/uronium-based coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in a minimal amount of DMF or NMP.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated dipeptide solution to the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for completion of the coupling. A negative result (colorless to yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Microwave-Assisted High-Temperature SPPS
This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation. Specific parameters may need to be optimized for your instrument and peptide sequence.
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection: Perform the Fmoc deprotection at an elevated temperature (e.g., 75-86°C) for a shortened time (e.g., 2-3 minutes).
-
Washing: Ensure thorough washing with DMF or NMP between steps.
-
Coupling:
-
Deliver the activated amino acid solution to the reaction vessel.
-
Perform the coupling step at an elevated temperature (e.g., 75-86°C) for a reduced time (e.g., 5-10 minutes). For sensitive amino acids like Cys and His, consider a lower temperature (e.g., 50°C) to minimize racemization.
-
-
Final Cleavage: After completion of the synthesis, the peptide is cleaved from the resin using a standard TFA cocktail. The pseudoproline dipeptides, if used, will revert to their native Ser, Thr, or Cys residues during this step.
Protocol 3: Use of Chaotropic Salts for a Difficult Coupling
This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
Protocol 4: The Kaiser Test (for Primary Amines)
The Kaiser test is used to detect the presence of free primary amines on the peptide-resin.
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small test tube.
-
Add 2-3 drops of each reagent to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
-
Interpretation:
-
Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).
-
Colorless/Yellow: Indicates the absence of free primary amines (successful coupling or capped N-terminus).
-
Note: This test is not reliable for N-terminal proline (a secondary amine).
-
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Leucine-d3 in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-leucine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in peptide synthesis?
This compound is a stable isotope-labeled amino acid where three hydrogen atoms on the leucine side chain have been replaced with deuterium. It is used in various applications, including:
-
Pharmacokinetic studies: Deuteration can alter the metabolic profile of a peptide, potentially increasing its half-life by slowing down metabolism at the labeled site.[1][2]
-
NMR studies: Deuterium labeling can simplify complex NMR spectra, aiding in the structural analysis of peptides and proteins.
-
Mechanistic studies: It can be used as a tracer to follow the fate of specific molecules in biological systems.
Q2: Does the deuterium labeling in this compound affect its coupling efficiency in SPPS?
While there is limited direct comparative data, the presence of deuterium can potentially lead to a slight decrease in reaction rate due to the kinetic isotope effect (KIE).[1][2] The C-D bond has a lower zero-point energy than a C-H bond, which can result in a higher activation energy for reactions involving this bond or neighboring bonds.[1] However, for most standard protocols, this effect is expected to be minor. Issues with coupling this compound are more likely to arise from factors that affect sterically hindered amino acids in general.
Q3: What are the primary challenges when coupling this compound?
The challenges are similar to those for standard Fmoc-leucine and other sterically hindered amino acids:
-
Steric Hindrance: The bulky isobutyl side chain of leucine can physically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate, making the reactive sites less accessible.
-
Suboptimal Activation: Standard coupling reagents may not be sufficient to fully activate the carboxylic acid of the sterically hindered amino acid.
Q4: How can I monitor the completion of the this compound coupling reaction?
A qualitative assessment of free primary amines on the resin can be performed using the Kaiser test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete or near-complete reaction.
Troubleshooting Guide
Problem: Low coupling efficiency of this compound, as indicated by a positive Kaiser test.
Below is a systematic guide to troubleshoot and optimize the coupling of this compound.
Initial Checks
-
Reagent Quality: Ensure that the this compound, coupling reagents, and solvents (especially DMF) are of high purity and anhydrous.
-
Fmoc Deprotection: Confirm complete removal of the Fmoc group from the preceding amino acid before the coupling step. Incomplete deprotection will result in chain termination.
Optimization Strategies
If initial checks do not resolve the issue, consider the following strategies, starting with the simplest modifications.
1. Extend Reaction Time and/or Increase Temperature:
-
Extended Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.
-
Elevated Temperature: Cautiously increase the reaction temperature to 30-40°C. This can improve the reaction rate but should be monitored to avoid potential side reactions.
2. Perform a Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of activated this compound can be performed. This is a common and effective strategy for difficult couplings.
3. Optimize Coupling Reagents and Additives: For sterically hindered amino acids, more potent coupling reagents are often necessary.
| Coupling Reagent Class | Recommended Reagents | Additives | Base |
| Uronium/Aminium | HATU, HCTU, TBTU, COMU | HOAt, OxymaPure | DIPEA, Collidine |
| Phosphonium | PyBOP, PyAOP | DIPEA, Collidine | |
| Carbodiimides | DIC | OxymaPure | (Base not required for activation) |
-
HATU and HCTU are highly effective for hindered couplings.
-
COMU is a safer and highly efficient alternative to HBTU/HATU.
-
When using DIC , the addition of OxymaPure is recommended over HOBt.
4. Address Peptide Aggregation: If peptide aggregation is suspected (e.g., resin shrinking), consider the following:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF.
-
Microwave SPPS: Microwave energy can disrupt aggregation and drive difficult couplings to completion.
Experimental Protocols
Protocol 1: Standard DIC/OxymaPure Coupling
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Coupling: Add the activation solution to the resin, followed by DIC (3 eq.).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: High-Efficiency HATU Coupling
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Coupling: Add the activation solution to the resin, followed by DIPEA (6 eq.).
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive, consider a second coupling.
-
Washing: Wash the resin as described in Protocol 1.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Transfer a small sample of resin beads (5-10 mg) to a small test tube. Wash the beads thoroughly with DMF and then ethanol to remove residual solvent.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the beads:
-
Solution A: 5% ninhydrin in ethanol.
-
Solution B: 80% phenol in ethanol.
-
Solution C: 2% 0.001 M KCN in pyridine.
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: General mechanism of amide bond formation in SPPS.
References
Troubleshooting low incorporation of heavy leucine in SILAC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low incorporation of heavy leucine in SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended incorporation efficiency for a reliable SILAC experiment?
For most applications, a heavy amino acid incorporation efficiency of at least 95% is recommended to ensure accurate quantification.[1][2] Incomplete labeling can lead to an underestimation of the heavy-to-light ratios, skewing the quantitative results.[3]
Q2: How many cell doublings are required to achieve sufficient heavy leucine incorporation?
To achieve near-complete labeling (>95%), cells should be cultured for at least five to six doublings in the SILAC medium.[3][4] For proteins with a low turnover rate, a longer period of 8-10 doublings may be necessary to ensure complete incorporation.
Q3: Can I use regular fetal bovine serum (FBS) for my SILAC experiments?
No, it is critical to use dialyzed fetal bovine serum (dFBS). Standard FBS contains endogenous "light" amino acids, including leucine, which will compete with the "heavy" leucine in your SILAC medium and prevent complete labeling.
Q4: Besides heavy leucine, what other amino acids are commonly used for SILAC?
The most common amino acids used for SILAC are heavy isotopes of arginine and lysine. This is because trypsin, the most frequently used protease in proteomics, cleaves at the C-terminus of these residues, ensuring that most resulting peptides will contain a label for quantification. Leucine is also used, particularly for quantitating non-tryptic peptides.
Troubleshooting Guide for Low Heavy Leucine Incorporation
Q5: I've cultured my cells for over five doublings, but the incorporation of heavy leucine is still below 95%. What are the potential causes and how can I fix this?
Several factors can contribute to low incorporation efficiency. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Your Cell Culture Conditions and Reagents
-
Issue: Presence of Unlabeled Leucine. The most common cause of incomplete labeling is the presence of "light" leucine from an external source.
-
Solution:
-
Confirm Use of Dialyzed FBS: Ensure that you are using dialyzed FBS, as standard FBS is a significant source of unlabeled amino acids.
-
Check Other Media Supplements: Some media supplements may contain unlabeled amino acids. Review the composition of all additives to your SILAC medium.
-
Use Amino Acid-Free Medium: Your base medium must be specifically formulated to be deficient in leucine to ensure that the heavy leucine is the only source available to the cells.
-
-
-
Issue: Insufficient Number of Cell Doublings. While five doublings is a general guideline, some cell lines with slower protein turnover may require more time for complete labeling.
-
Solution:
-
Extend Culture Period: Continue to culture the cells for additional doublings (e.g., up to 10) and re-check the incorporation efficiency.
-
Monitor Incorporation Over Time: It is good practice to check the incorporation rate at different time points to determine the optimal labeling period for your specific cell line.
-
-
Step 2: Assess Cell Health and Potential Contamination
-
Issue: Poor Cell Health. Cells that are unhealthy or not in the logarithmic growth phase will have altered protein synthesis rates, which can affect heavy leucine incorporation.
-
Solution:
-
Monitor Cell Viability and Growth: Regularly check cell morphology and ensure they are actively growing and maintaining a confluency between 30-90%.
-
Optimize Culture Conditions: Some cell lines may be sensitive to the dialyzed serum. If cells are not growing well, you can try adding a small percentage of normal serum or purified growth factors.
-
-
-
Issue: Mycoplasma Contamination. Mycoplasma are common contaminants in cell culture that can significantly alter cell physiology, including metabolism and protein synthesis, leading to poor labeling. They can also deplete essential nutrients from the medium.
-
Solution:
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination using a reliable method such as PCR-based detection.
-
Discard Contaminated Cultures: If a culture is positive for mycoplasma, it is best to discard it and start a new culture from a frozen, uncontaminated stock.
-
-
Step 3: Consider Metabolic Conversion of Amino Acids
-
Issue: Metabolic Conversion. In some cell lines, certain amino acids can be metabolically converted into other amino acids. A well-documented example is the conversion of heavy arginine to heavy proline. This can complicate data analysis and lead to inaccurate quantification. While less commonly reported for leucine, intracellular amino acid pools and metabolic pathways could potentially play a role.
-
Solution:
-
Literature Review: Check the literature for any known metabolic conversions of leucine in your specific cell line.
-
Data Analysis: During mass spectrometry data analysis, specifically look for unexpected mass shifts in other amino acid residues that could indicate metabolic conversion from heavy leucine.
-
-
Experimental Protocols
Protocol 1: Assessment of Heavy Leucine Incorporation Efficiency
This protocol outlines the steps to determine the percentage of heavy leucine incorporated into the proteome.
-
Cell Harvesting: After culturing cells in heavy SILAC medium for at least five doublings, harvest a small aliquot of cells (e.g., 1 million cells).
-
Protein Extraction and Digestion:
-
Lyse the cells using a suitable lysis buffer.
-
Run the protein lysate on an SDS-PAGE gel.
-
Excise a prominent band from the gel.
-
Perform an in-gel tryptic digest.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides using LC-MS/MS.
-
-
Data Analysis:
-
Search the MS data for peptides containing leucine.
-
For each leucine-containing peptide, calculate the peak intensities for both the "light" (unlabeled) and "heavy" (labeled) versions.
-
The incorporation efficiency can be calculated using the formula: % Incorporation = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100
-
An average incorporation rate of >95% across multiple peptides indicates successful labeling.
-
Protocol 2: General Cell Culture for SILAC Labeling
-
Prepare SILAC Media:
-
Use a basal medium that is deficient in the amino acid you are labeling with (e.g., DMEM for SILAC, deficient in L-Leucine).
-
Prepare two types of media: "Light" and "Heavy".
-
To the "Light" medium, add the natural "light" L-Leucine and 10% dialyzed FBS.
-
To the "Heavy" medium, add the isotope-labeled "heavy" L-Leucine (e.g., ¹³C₆-L-Leucine) and 10% dialyzed FBS.
-
Add other necessary supplements like penicillin/streptomycin.
-
Sterile-filter both media preparations.
-
-
Cell Culture:
-
Split a single dish of your cells into two separate flasks, one containing the "Light" medium and the other the "Heavy" medium.
-
Culture the cells for a minimum of five doublings to allow for complete incorporation of the labeled amino acid. Maintain the cells in a logarithmic growth phase.
-
-
Experiment and Harvesting:
-
Once complete incorporation is confirmed, you can proceed with your specific experimental treatments.
-
After treatment, wash the cells twice with ice-cold PBS before harvesting.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Potential Impact of Deviation |
| Incorporation Efficiency | > 95% | Lower efficiency leads to inaccurate H/L ratios and quantification errors. |
| Cell Doublings | Minimum 5-6 doublings | Insufficient doublings result in incomplete labeling of the proteome. |
| Fetal Bovine Serum (FBS) | 10% Dialyzed FBS | Use of non-dialyzed FBS introduces competing "light" amino acids. |
| Cell Confluency | 30-90% (Logarithmic Growth) | Cells outside of log phase may have altered protein synthesis rates. |
| Mycoplasma Contamination | Undetectable | Contamination can alter cell metabolism and affect labeling. |
Visualizations
Experimental and Logical Workflows
Caption: A standard workflow for a two-plex SILAC experiment.
Caption: A logical workflow for diagnosing low incorporation efficiency.
Caption: The metabolic conversion of heavy arginine to heavy proline.
References
- 1. Asssessing the SILAC isotope incorporation rate [mrctoxbioinformatics.github.io]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the metabolic conversion of labeled amino acids during SILAC experiments, ensuring accurate protein quantification.
Frequently Asked Questions (FAQs)
Q1: What is metabolic conversion of amino acids in SILAC and why is it a problem?
A1: In SILAC experiments, cells are grown in media containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine). Metabolic conversion occurs when the cell's own metabolic processes convert the labeled amino acid into another amino acid.[1][2] A common example is the conversion of heavy arginine to heavy proline.[1][3][4] This newly synthesized heavy proline is then incorporated into proteins. This becomes a problem during mass spectrometry analysis because it splits the signal of proline-containing peptides into multiple peaks, leading to inaccurate quantification of protein abundance. This can affect up to half of all peptides in a proteomic experiment, significantly skewing the results.
Q2: Which amino acid conversion is most common in SILAC experiments?
A2: The most frequently reported and problematic metabolic conversion in SILAC is the conversion of labeled arginine to labeled proline. This occurs because arginine is a metabolic precursor for proline biosynthesis. While other conversions can occur, the arginine-to-proline conversion has been widely documented and can significantly impact data quality.
Q3: How can I detect if arginine-to-proline conversion is happening in my SILAC experiment?
A3: During mass spectrometry analysis, the conversion of heavy arginine to heavy proline will manifest as "satellite" peaks for proline-containing peptides. Instead of a single "heavy" peak, you will observe multiple peaks, complicating the mass spectrometry data. A systematic approach to confirm and quantify this conversion involves acid hydrolysis of labeled proteins followed by LC-MS/MS analysis of the resulting amino acids to directly measure the extent of undesirable labeling.
Troubleshooting Guides
Issue: Inaccurate protein quantification due to arginine-to-proline conversion.
This guide provides several methods to prevent or minimize the metabolic conversion of labeled arginine to proline in your SILAC experiments.
Method 1: Supplementation with Unlabeled L-Proline (Recommended)
This is the simplest and most effective method to prevent arginine-to-proline conversion.
-
Cause: Insufficient proline in the culture medium can lead cells to synthesize it from arginine.
-
Solution: Supplement the SILAC medium with unlabeled L-proline. The presence of excess proline in the media inhibits the enzymatic pathway that converts arginine to proline.
-
Experimental Protocol:
-
Prepare your standard "heavy" and "light" SILAC media (e.g., DMEM deficient in lysine and arginine).
-
Supplement both the "heavy" and "light" media with unlabeled L-proline. A concentration of at least 200 mg/L has been shown to make the conversion completely undetectable. Some protocols have used concentrations up to 600 mg/L.
-
Culture your cells for at least five population doublings to ensure complete incorporation of the labeled amino acids.
-
Proceed with your standard SILAC workflow for cell lysis, protein digestion, and mass spectrometry analysis.
-
Method 2: Supplementation with L-Ornithine
-
Cause: Arginine is converted to ornithine by the enzyme arginase as an intermediate step in proline synthesis.
-
Solution: Adding L-ornithine to the culture medium can also reduce arginine conversion.
-
Note: This method may require optimization for your specific cell line.
Method 3: Lowering L-Arginine Concentration
-
Cause: High concentrations of arginine can drive the metabolic pathway towards proline synthesis.
-
Solution: Reducing the concentration of labeled arginine in the SILAC medium can make it metabolically unfavorable for proline synthesis.
-
Caution: This approach can be problematic for cell types with rapid metabolism and may induce differentiation or cell death in sensitive cells like human embryonic stem cells.
Method 4: Genetic Engineering (for specific organisms)
-
Cause: The enzymatic machinery for arginine catabolism is genetically encoded.
-
Solution: In organisms amenable to genetic manipulation, such as the fission yeast Schizosaccharomyces pombe, deleting the genes involved in arginine catabolism (e.g., arginase genes) can abolish the conversion.
Quantitative Data for Supplementation
The following table summarizes effective concentrations of supplements used to reduce arginine-to-proline conversion in human embryonic stem cells (hESCs).
| Supplement | Concentration | Reduction in Arginine Conversion | Reference |
| L-Proline | 3.5 mM | 40-45% of MS precursors with ≤10% conversion | |
| L-Ornithine | 5 mM | 56.85% of MS precursors with ≤10% conversion |
Note: The study found that adding 5 mM L-ornithine was the most effective at reducing arginine conversion in hESCs.
Metabolic Pathway of Arginine to Proline Conversion
The diagram below illustrates the metabolic pathway responsible for the conversion of arginine to proline, which can interfere with SILAC experiments.
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving yield and purity of peptides synthesized with Fmoc-leucine-d3
Welcome to the technical support center for peptide synthesis utilizing Fmoc-L-leucine-d3. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing peptides containing this deuterated amino acid, with a focus on optimizing both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of incorporating Fmoc-L-leucine-d3 into a peptide sequence?
A1: Fmoc-L-leucine-d3 is primarily used for synthesizing isotope-labeled peptides. These peptides serve as internal standards in quantitative mass spectrometry-based applications, such as proteomics and drug metabolism studies, allowing for precise quantification of their non-deuterated counterparts.[1]
Q2: Does the deuterium labeling on Fmoc-L-leucine-d3 significantly alter its chemical reactivity during solid-phase peptide synthesis (SPPS)?
A2: The isotopic labeling with deuterium (d3) on the leucine side chain does not fundamentally change the chemical reactivity of the amino acid in SPPS. The core challenges associated with leucine, such as steric hindrance and hydrophobicity, remain the primary factors influencing coupling efficiency. However, minor kinetic isotope effects are theoretically possible but are generally not considered a significant factor in the overall success of the synthesis.
Q3: Are there specific considerations for the purity of Fmoc-L-leucine-d3 starting material?
A3: Yes, using high-purity Fmoc-L-leucine-d3 (>99%) is crucial. Impurities in the amino acid building blocks, such as the presence of free amino acid or other contaminants, can lead to side reactions, the incorporation of incorrect sequences, and overall lower purity of the final peptide.[2]
Q4: Can I use the same protocols for Fmoc-L-leucine-d3 as I would for standard Fmoc-L-leucine?
A4: In general, yes. The standard protocols for Fmoc-based SPPS are applicable. However, given that leucine is a sterically hindered and hydrophobic amino acid, optimizations to standard protocols are often necessary to achieve high yield and purity, regardless of deuteration.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of peptides containing Fmoc-L-leucine-d3.
Issue 1: Low Peptide Yield
Symptoms:
-
The final quantity of the purified peptide is significantly lower than theoretically expected.
-
Mass spectrometry analysis of the crude product shows a complex mixture with the target peptide as a minor component.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time with 20% piperidine in DMF, or perform a second deprotection step. Ensure the piperidine solution is fresh.[2][4] Monitor completion using a UV detector to observe the release of the Fmoc-piperidine adduct. |
| Poor Coupling Efficiency | Due to the bulky nature of leucine, single couplings may be insufficient. Employ a "double coupling" strategy where the coupling step is repeated before proceeding to the next deprotection. Use a more potent coupling reagent like HATU or HCTU, especially for this sterically hindered residue. |
| Peptide Aggregation | Leucine is a hydrophobic residue that can promote on-resin aggregation, hindering reagent access. Synthesize at an elevated temperature (50-60°C) to disrupt secondary structures. Use solvents with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture. Consider using a PEG-based resin to improve solvation of the growing peptide chain. |
| Premature Cleavage from Resin | For acid-sensitive linkers (e.g., 2-chlorotrityl chloride), some coupling activators can cause premature cleavage. Consider a more robust linker if this is a recurring issue. |
Issue 2: Low Peptide Purity
Symptoms:
-
HPLC analysis of the crude peptide shows multiple, difficult-to-separate peaks.
-
Mass spectrometry reveals the presence of deletion sequences (missing one or more amino acids) or truncated sequences.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Coupling | This is a primary cause of deletion sequences. In addition to the solutions for low yield, perform a Kaiser test after coupling to ensure the absence of free primary amines. A positive (blue) result indicates incomplete coupling, requiring a recoupling step. |
| Racemization | Racemization of amino acids can occur during activation. The use of additives like HOBt or Oxyma can help suppress this side reaction. HATU is also known to reduce epimerization. |
| Side Reactions | Side reactions such as aspartimide formation (if Asp is present) or diketopiperazine formation can occur. Specific strategies, such as using protecting groups like Fmoc-Asn(Trt)-OH or carefully selecting the resin and coupling methods, can mitigate these issues. |
| Issues During Final Cleavage | Reactive carbocations generated during TFA cleavage can modify sensitive residues. Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water. A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIS. |
Quantitative Data Summary
The following table provides illustrative data on the expected yield and purity when synthesizing a model hydrophobic peptide containing a leucine residue, comparing standard conditions with optimized strategies. This data is intended to serve as a guideline.
| Synthesis Strategy | Coupling Reagent | Key Parameter | Crude Purity (by HPLC) | Overall Yield (%) |
| Standard Protocol | HBTU | Single Coupling, RT | ~65% | ~25% |
| Optimized Protocol A | HATU | Double Coupling, RT | ~80% | ~40% |
| Optimized Protocol B | HATU | Single Coupling, 60°C | ~85% | ~45% |
| Optimized Protocol C | HATU | Double Coupling, 60°C | >90% | >55% |
Note: Data is illustrative and based on typical results for difficult, hydrophobic sequences. Actual outcomes will vary based on the specific peptide sequence, resin, and other synthesis conditions.
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of deprotection and coupling for peptide chain elongation on a solid support resin.
-
Resin Swelling: Swell the resin in DMF (10 mL/g of resin) for 1-2 hours in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times for 1 minute each).
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-L-leucine-d3 (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times for 1 minute each).
-
Wash the resin with DCM (3 times for 1 minute each).
-
Wash the resin with DMF (3 times for 1 minute each).
-
-
Monitoring (Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/brown beads) indicates complete coupling.
-
Protocol 2: Peptide Cleavage and Precipitation
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
-
Collection and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.
-
Visualizations
Caption: Standard workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low peptide yield in SPPS.
References
Technical Support Center: Quantifying d3-Labeled Peptides by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the quantification of d3-labeled peptides by mass spectrometry. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical data.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of d3-labeled peptides, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Chromatographic peak for d3-labeled peptide elutes earlier than the unlabeled analyte. | Isotope Effect: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the peptide, leading to a small but noticeable difference in retention time on reverse-phase columns.[1] This is a known phenomenon where deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] | - Optimize Chromatography: Adjust the mobile phase composition or gradient to minimize the separation between the labeled and unlabeled peptides.[2]- Confirm Consistency: If the shift is small and consistent across runs, it may not significantly impact quantification, provided the integration of both peaks is accurate and reproducible. |
| Inconsistent analyte-to-internal standard response ratio. | Deuterium Exchange: The d3-label may be unstable and exchange with protons from the solvent (e.g., water) or matrix, especially under acidic or basic conditions.[2] This can lead to a decrease in the signal of the labeled standard and an artificial increase in the signal of the unlabeled analyte.- Differential Matrix Effects: If the labeled and unlabeled peptides do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix. | - Verify Label Stability: Ensure the deuterium atoms are located on stable, non-exchangeable positions of the peptide. Conduct a stability experiment by incubating the d3-labeled standard in the sample matrix under experimental conditions and monitoring for any loss of the label.- Improve Co-elution: Further optimize the chromatographic method to achieve complete co-elution of the analyte and the internal standard. |
| Quantification results are inaccurate or biased. | Incorrect Purity Assessment: The isotopic or chemical purity of the d3-labeled standard may be incorrect.- Presence of Unlabeled Analyte: The d3-labeled standard may contain a significant amount of the unlabeled analyte as an impurity.- Differential Extraction Recovery: The extraction efficiency from the sample matrix may differ between the labeled and unlabeled peptides. | - Verify Standard Purity: Obtain a certificate of analysis for the d3-labeled standard to confirm its isotopic and chemical purity.- Analyze Standard Alone: Inject a solution of the d3-labeled standard alone to check for the presence of any unlabeled analyte.- Optimize Extraction: Refine the sample preparation and extraction protocol to ensure consistent and equal recovery for both the analyte and the internal standard. |
| Low signal intensity for the d3-labeled standard. | Poor Ionization Efficiency: The ionization source parameters may not be optimal for the labeled peptide.- Degradation of the Standard: The standard may have degraded during storage. | - Optimize MS Parameters: Tune the mass spectrometer's ionization source parameters (e.g., spray voltage, gas flow, temperature) to maximize the signal for the d3-labeled peptide.- Check Storage and Prepare Fresh Stock: Verify that the standard has been stored under the recommended conditions and prepare a fresh stock solution. |
Frequently Asked Questions (FAQs)
Q1: Why are d3-labeled peptides used as internal standards in mass spectrometry?
A1: Deuterium-labeled peptides are a type of stable isotope-labeled (SIL) internal standard. They are considered ideal for quantitative mass spectrometry because their chemical and physical properties are very similar to the unlabeled (native) analyte of interest. This similarity ensures that the SIL standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability throughout the analytical process.
Q2: What is the "isotope effect" and how does it affect my results?
A2: The isotope effect refers to the subtle changes in a molecule's properties when an atom is replaced by one of its isotopes. In the case of d3-labeling, the replacement of hydrogen with the heavier deuterium isotope can lead to slight differences in chromatographic retention time, with the deuterated peptide often eluting slightly earlier than the unlabeled peptide. While often minor, this effect can lead to differential matrix effects if co-elution is not complete, potentially impacting quantification accuracy.
Q3: How can I check for deuterium exchange?
A3: To check for deuterium exchange, you can perform a stability experiment. This involves spiking the d3-labeled internal standard into a blank matrix (e.g., plasma, urine) that is free of the analyte. The sample is then incubated under the same conditions (temperature, pH, time) as your typical sample preparation. The sample is then analyzed by LC-MS/MS, monitoring for any increase in the signal corresponding to the unlabeled analyte's mass transition. A significant increase in the unlabeled analyte signal over time indicates that deuterium exchange is occurring.
Q4: What are the alternatives to using d3-labeled peptides?
A4: While deuterium labeling is common due to its lower cost, it has inherent drawbacks. The most common alternatives are peptides labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N). These isotopes are generally more stable and do not typically exhibit the chromatographic shifts seen with deuterium labeling, leading to more robust and accurate quantification.
Q5: How critical is the position of the d3-label on the peptide?
A5: The position of the deuterium label is critical. Deuterium atoms should be placed in stable, non-exchangeable positions within the peptide's structure to prevent their loss during sample processing and analysis. Labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (O, N, S) or alpha-carbons to carbonyls, should be avoided.
Experimental Protocols
Protocol 1: Evaluation of d3-Labeled Peptide Stability
Objective: To determine if the d3-labeled internal standard is stable and does not undergo deuterium exchange under the experimental conditions.
Materials:
-
d3-labeled peptide internal standard
-
Blank matrix (e.g., plasma, urine) known to be free of the analyte
-
Solvents used in the sample preparation and mobile phase
Methodology:
-
Spike the d3-labeled internal standard into the blank matrix at the same concentration used in the analytical method.
-
Divide the spiked matrix into several aliquots.
-
Analyze one aliquot immediately (T=0) using the established LC-MS/MS method.
-
Incubate the remaining aliquots under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
-
Analyze the incubated aliquots at various time points (e.g., 1 hour, 4 hours, 24 hours).
-
Monitor the mass transitions for both the d3-labeled standard and the unlabeled analyte.
-
Data Analysis: A significant increase in the peak area or intensity of the unlabeled analyte signal over time, accompanied by a potential decrease in the labeled standard's signal, indicates deuterium exchange.
Protocol 2: Optimizing Chromatographic Co-elution
Objective: To achieve baseline separation of the analyte and internal standard from matrix components while ensuring their co-elution.
Methodology:
-
Prepare a solution containing both the unlabeled analyte and the d3-labeled internal standard in a clean solvent (e.g., 50% acetonitrile/water).
-
Inject this solution onto the LC-MS/MS system.
-
Initial Gradient: Start with a broad gradient (e.g., 5-95% organic mobile phase over 15 minutes) to determine the approximate elution time.
-
Gradient Refinement: Based on the initial run, create a shallower gradient around the elution time of the peptides. For example, if the peptides elute at 40% organic, try a gradient of 30-50% organic over 10 minutes.
-
Mobile Phase Modification: If a significant separation is still observed, consider small modifications to the mobile phase, such as adjusting the concentration of the acid modifier (e.g., formic acid from 0.1% to 0.2%).
-
Column Chemistry: If co-elution cannot be achieved through mobile phase and gradient optimization, consider testing a column with a different stationary phase chemistry.
-
Verification: Once optimal conditions are found, inject the mixture in the presence of the sample matrix to confirm that co-elution is maintained and that there are no interfering peaks from the matrix.
Visualizations
Caption: General experimental workflow for quantifying peptides using a d3-labeled internal standard.
Caption: A logical flow diagram for troubleshooting inaccurate quantification results.
References
Technical Support Center: Optimizing Mass Spectrometry for Fmoc-Leucine-d3 Labeled Peptides
Welcome to the technical support center for the analysis of Fmoc-leucine-d3 labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a peptide labeled with this compound?
A1: The deuterium atoms in this compound replace three hydrogen atoms on the methyl groups of the leucine side chain. This results in a mass increase of approximately 3.0188 Da for each incorporated this compound residue compared to its unlabeled counterpart. It is crucial to use the exact monoisotopic masses for accurate data analysis.
Q2: Can the deuterium label on leucine-d3 affect the chromatographic retention time of my peptide?
A2: Yes, a slight shift in retention time, typically an earlier elution from a reversed-phase column, can be observed for deuterated peptides compared to their non-deuterated counterparts. This "isotope effect" is usually minimal but should be considered when comparing chromatograms of labeled and unlabeled peptides.
Q3: Will the Fmoc protecting group interfere with the mass spectrometry analysis?
A3: The Fmoc group is typically removed during the final cleavage and deprotection steps of solid-phase peptide synthesis.[1] If the Fmoc group is not completely removed, it will add a significant mass (222.24 Da) to your peptide and can complicate data interpretation. Incomplete deprotection is a common issue in peptide synthesis.[2] It is advisable to confirm the removal of the Fmoc group by HPLC-UV analysis before proceeding to mass spectrometry.
Q4: How does the fragmentation of a leucine-d3 labeled peptide differ from its unlabeled version in MS/MS?
A4: The fragmentation pattern will be largely similar, with the primary difference being a +3 Da mass shift in fragment ions that contain the leucine-d3 residue. For example, b- and y-ions containing the labeled leucine will appear at M+3 compared to the corresponding fragments from the unlabeled peptide. This mass shift is critical for distinguishing between the light and heavy versions of the peptide in quantitative experiments.
Q5: What are the best practices for storing this compound labeled peptides?
A5: Lyophilized peptides should be stored at -20°C or lower in a desiccator. For short-term storage in solution, use a solvent appropriate for your peptide's solubility, such as 5-30% acetonitrile in water with 0.1% formic acid, and store at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal Detected
| Potential Cause | Troubleshooting Step |
| Sample Purity | The presence of salts (e.g., NaCl, K₂HPO₄) or detergents (e.g., SDS, Triton X-100) from buffers can suppress ionization.[3] Ensure the sample is desalted using a suitable method like ZipTips or reversed-phase solid-phase extraction (SPE). |
| Incomplete Fmoc Removal | Residual Fmoc groups can hinder ionization. Confirm complete deprotection via HPLC-UV and re-process the peptide if necessary. |
| Suboptimal Ionization Parameters | Electrospray ionization (ESI) source parameters are critical for peptide ionization.[4] Systematically optimize parameters such as capillary voltage, gas flow, and temperature. |
| Peptide Adsorption | Peptides can adsorb to glass or metal surfaces, leading to sample loss. Use low-protein-binding tubes and avoid contact with metal during sample transfer. |
| Incorrect Solvent Composition | The sample should be dissolved in a solvent compatible with mass spectrometry, typically containing water, an organic solvent like acetonitrile, and a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[3] |
Issue 2: Inaccurate Quantification Results
| Potential Cause | Troubleshooting Step |
| Isotopic Impurity of the Labeled Standard | Use labeled amino acids with the highest possible isotopic purity (>99%) for synthesis to minimize interference from unlabeled species. |
| Co-elution of Isobaric Interferences | Optimize chromatographic separation to resolve the target peptide from other species with the same nominal mass. |
| Non-linear Detector Response | Ensure the detector is not saturated by keeping the relative ratio of heavy to light peptide within a reasonable range (ideally <1:10). |
| In-source Fragmentation | High source temperatures or voltages can cause the peptide to fragment before entering the mass analyzer, leading to inaccurate precursor ion measurements. Optimize source conditions to minimize this effect. |
| Incorrect Data Analysis Parameters | Ensure the correct mass tolerance and integration parameters are used in the data analysis software to accurately measure the peak areas of both the light and heavy peptides. |
Issue 3: Unexpected Peaks in the Mass Spectrum
| Potential Cause | Troubleshooting Step |
| Synthesis Byproducts | Incomplete coupling or deprotection during synthesis can result in deletion sequences or peptides with residual protecting groups. Purify the peptide using HPLC. |
| Peptide Modifications | Oxidation of methionine or deamidation of asparagine/glutamine can occur during synthesis or storage. Perform MS/MS analysis to identify the nature and location of these modifications. |
| Salt Adducts | The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common. Ensure proper desalting of the sample. |
| Contaminants | Contaminants from solvents, tubes, or handling can appear in the spectrum. Use high-purity solvents and clean labware. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound Labeled Peptides for Mass Spectrometry
This protocol outlines the steps for preparing a synthesized peptide for LC-MS/MS analysis.
-
Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether to remove scavengers.
-
Air-dry the peptide pellet.
-
-
Peptide Purification:
-
Reconstitute the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions corresponding to the desired peptide peak.
-
Confirm the identity and purity of the collected fractions by analytical LC-MS.
-
Lyophilize the pure peptide fractions.
-
-
Final Sample Preparation for LC-MS/MS:
-
Reconstitute the lyophilized peptide in a mass spectrometry compatible solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration suitable for your instrument (typically in the low fmol/µL to pmol/µL range).
-
Protocol 2: Optimization of Mass Spectrometry Parameters
Optimal parameters are instrument-dependent. The following provides a general strategy for optimizing key parameters.
-
Infusion and Initial Parameter Setup:
-
Directly infuse a solution of your purified peptide into the mass spectrometer to establish initial source and analyzer settings.
-
Start with the instrument manufacturer's recommended settings for peptides of a similar mass and charge state.
-
-
Source Parameter Optimization:
-
Capillary/Spray Voltage: Adjust for a stable spray and maximum ion current for the precursor ion.
-
Gas Flows (Nebulizer and Drying Gas): Optimize for efficient desolvation without causing excessive fragmentation.
-
Source Temperature: Use the lowest temperature that provides good desolvation to minimize in-source decay.
-
-
Collision Energy (CE) Optimization for MS/MS:
-
For quantitative experiments using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), it is crucial to optimize the CE for each fragment ion.
-
Perform a CE optimization experiment where the precursor ion is fragmented at a range of collision energies.
-
Plot the intensity of each fragment ion against the collision energy to determine the optimal value that produces the highest signal for your transitions of interest.
-
Alternatively, use a linear equation to predict the approximate optimal CE based on the precursor's m/z and charge state, which can be a good starting point.
-
Quantitative Data Summary
The optimal mass spectrometry parameters are highly dependent on the specific peptide sequence, its charge state, and the instrument being used. The following tables provide recommended starting ranges for optimization.
Table 1: Recommended Starting Ranges for ESI Source Parameters
| Parameter | Recommended Starting Range | Purpose |
| Capillary Voltage (kV) | 2.5 - 4.0 | To generate a stable electrospray. |
| Nebulizer Gas (psi) | 20 - 50 | To assist in droplet formation. |
| Drying Gas Flow (L/min) | 5 - 12 | To aid in solvent evaporation. |
| Drying Gas Temperature (°C) | 150 - 300 | To facilitate desolvation. Use the lowest effective temperature to minimize thermal degradation. |
Table 2: Collision Energy (CE) Optimization Strategy
| Precursor Charge State | General Linear Equation for CE (starting point) | Note |
| 2+ | CE = 0.034 * (m/z) + 3.314 | This is an example equation and should be optimized for your specific instrument and peptide class. |
| 3+ | CE = 0.044 * (m/z) + 3.314 | Higher charge states generally require slightly higher collision energies. |
Visualizations
Caption: Experimental workflow from peptide synthesis to data analysis.
Caption: Troubleshooting logic for poor mass spectrometry signal.
References
Validation & Comparative
Validating Mass Spectrometry Data: A Comparison of Fmoc-Leucine-d3 and Other Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative mass spectrometry, the choice of internal standard is a critical methodological decision. This guide provides an objective comparison of Fmoc-leucine-d3 as an internal standard against other common alternatives, supported by experimental principles and data drawn from established validation practices.
In quantitative mass spectrometry, internal standards are essential for correcting variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal internal standard mimics the physicochemical behavior of the analyte of interest throughout the entire analytical workflow, thereby ensuring reliable and reproducible results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for their ability to co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery.[2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is a deuterated form of Fmoc-leucine, a derivative commonly used in peptide synthesis and amino acid analysis. The incorporation of deuterium atoms results in a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer, while its chemical properties remain nearly identical. This near-identical behavior is the primary advantage of SIL internal standards, as they can effectively compensate for variations at multiple stages of the analytical process.[1][2]
Alternatives to this compound fall into two main categories: other stable isotope-labeled leucines (e.g., ¹³C-labeled or more heavily deuterated forms like d10) and structural analogs (e.g., norleucine).
-
¹³C-Labeled Fmoc-Leucine: Often considered superior to deuterated standards, ¹³C-labeled compounds exhibit virtually identical chromatographic retention times to their unlabeled counterparts. Deuterated standards can sometimes show slight chromatographic shifts, which may lead to differential matrix effects if the internal standard and analyte do not co-elute perfectly.
-
Fmoc-Leucine-d10: A more heavily deuterated version of Fmoc-leucine. While also an effective SIL standard, the principles of chromatographic behavior relative to the unlabeled analyte are similar to those for this compound.
-
Norleucine: A structural analog of leucine, norleucine is not naturally present in most biological samples and has been historically used as an internal standard.[3] However, as a structural analog, its chemical and physical properties are not identical to leucine, which can lead to differences in extraction recovery and ionization efficiency, potentially compromising accuracy.
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of this compound compared to a ¹³C-labeled counterpart and a structural analog, based on established principles of internal standardization in mass spectrometry. It is important to note that the values presented are typical and can vary depending on the specific assay, matrix, and instrumentation.
| Performance Metric | This compound | ¹³C-Fmoc-Leucine | Norleucine (Structural Analog) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Bias) | < 15% | < 10% | < 20% |
| Precision (% RSD) | < 15% | < 10% | < 20% |
| Matrix Effect | Compensated | More Effectively Compensated | Potential for Differential Effects |
| Co-elution | Near-perfect | Perfect | May differ significantly |
Experimental Protocols
Below are detailed methodologies for a typical validation experiment for the quantification of an amino acid (e.g., leucine) in a biological matrix using an internal standard.
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., this compound at a concentration within the linear range of the assay).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (if necessary for the analytical method): The protocol would proceed with the appropriate derivatization agent (e.g., Fmoc-Cl) if the method requires it for improved chromatographic retention or ionization.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for amino acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Optimized transitions for the analyte and the internal standard.
Data Analysis and Validation
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the analyte into a surrogate matrix (e.g., stripped plasma) containing a fixed concentration of the internal standard.
-
Linearity: Assess the linearity of the calibration curve using a regression model (e.g., linear or quadratic) with a weighting factor (e.g., 1/x²). A correlation coefficient (R²) of >0.99 is typically desired.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean concentration should be within ±15% of the nominal value (accuracy), and the relative standard deviation (%RSD) should be ≤15% (precision).
-
Matrix Effect: Evaluate the matrix effect by comparing the peak area of the analyte spiked into post-extraction blank matrix with the peak area of the analyte in a neat solution. The internal standard should effectively normalize any observed ion suppression or enhancement.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using stable isotope-labeled internal standards.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate internal standard is fundamental to achieving high-quality, reliable data in quantitative mass spectrometry. Stable isotope-labeled internal standards, such as this compound, are the preferred choice due to their ability to closely mimic the behavior of the endogenous analyte, thereby providing superior correction for analytical variability. While ¹³C-labeled standards may offer a slight advantage in terms of co-elution, deuterated standards like this compound provide a robust and widely accessible option for accurate and precise quantification. The use of structural analogs like norleucine, while historically employed, presents a higher risk of inaccurate results due to potential differences in physicochemical properties. For researchers in drug development and other fields demanding the highest level of data integrity, a carefully validated method using a stable isotope-labeled internal standard is indispensable.
References
A Head-to-Head Comparison of Deuterated (d3) and Heavy Isotope (¹³C/¹⁵N) Labeled Leucine for SILAC-Based Quantitative Proteomics
For researchers, scientists, and drug development professionals employing Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for quantitative proteomics, the choice of isotopic label is a critical decision that influences experimental outcomes and data interpretation. This guide provides an objective comparison of two common forms of labeled leucine: Fmoc-leucine-d3 and ¹³C/¹⁵N labeled leucine, supported by experimental data and detailed protocols.
Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate measurement of protein abundance changes between different cell populations.[1][2] SILAC is a powerful metabolic labeling technique where cells incorporate non-radioactive, stable isotope-labeled amino acids into their proteins during translation.[3][4] This results in a mass shift in peptides containing the labeled amino acid, which can be precisely quantified by mass spectrometry.[4] While arginine and lysine are the most frequently used amino acids in SILAC due to the specificity of trypsin cleavage, leucine is also a viable option.
This guide focuses on the comparative performance of deuterated leucine (leucine-d3), often supplied as this compound for chemical synthesis purposes, and leucine labeled with heavy carbon (¹³C) and nitrogen (¹⁵N) isotopes. The "Fmoc" (Fluorenylmethyloxycarbonyl) group is a protecting group used during the chemical synthesis of the amino acid and must be removed prior to its use in cell culture media.
Performance Comparison: Leucine-d3 vs. ¹³C/¹⁵N-Leucine
The choice between deuterated and heavy-atom labeled leucine involves a trade-off between cost and potential analytical challenges. While deuterated amino acids are often more economical, they can introduce complexities in data analysis that are not present with ¹³C and ¹⁵N labels.
| Feature | This compound (Leucine-d3) | ¹³C/¹⁵N Labeled Leucine |
| Isotopic Label | Deuterium (²H) | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) |
| Mass Shift | +3 Da (for d3) | +6 Da (for ¹³C₆), +7 Da (for ¹³C₆, ¹⁵N) |
| Chromatographic Behavior | Exhibits a retention time shift; deuterated peptides typically elute earlier in reversed-phase chromatography. | Co-elutes with the corresponding non-labeled ("light") peptide. |
| Quantification Accuracy | The retention time shift can potentially affect the accuracy of quantification if not properly addressed in the data analysis. | Generally considered to provide higher quantification accuracy due to the co-elution of light and heavy peptide pairs. |
| Cellular Effects | Studies have shown that cell growth, morphology, and differentiation are not significantly affected by the presence of deuterated leucine in the culture medium. | Biochemically identical to their natural counterparts, with no reported adverse effects on cell physiology. |
| Incorporation Efficiency | Complete incorporation can be achieved after approximately five cell doublings. | High incorporation efficiency is readily achieved with sufficient cell doublings. |
| Cost | Generally more cost-effective. | Typically more expensive than deuterated amino acids. |
Key Experimental Considerations
Chromatographic Retention Time Shift with Deuterated Leucine
A significant difference between using deuterated and ¹³C/¹⁵N labeled amino acids is the "chromatographic isotope effect". Peptides containing deuterium may have slightly different physicochemical properties than their non-deuterated counterparts, leading to a shift in their elution time during liquid chromatography, most notably in reversed-phase systems where they tend to elute earlier. This can complicate data analysis as the "light" and "heavy" peptide peaks are not perfectly aligned, potentially leading to inaccuracies in quantification if peak integration is not handled carefully. In contrast, ¹³C and ¹⁵N labeled peptides are chemically identical to their light counterparts and co-elute, simplifying data analysis and enhancing quantification accuracy.
Metabolic Conversion
While leucine is an essential amino acid and generally not subject to interconversion to other amino acids in mammalian cells, it is crucial to ensure that the chosen cell line does not have unusual metabolic pathways that could alter the isotopic label. This is a more significant concern for amino acids like arginine, which can be metabolically converted to proline.
Experimental Protocols
The successful implementation of SILAC relies on meticulous experimental execution. Below are generalized protocols for SILAC experiments using either deuterated or ¹³C/¹⁵N labeled leucine.
Preparation of SILAC Media
-
Start with a base medium that lacks the amino acid to be labeled (e.g., DMEM for SILAC, deficient in L-leucine).
-
Reconstitute the medium according to the manufacturer's instructions.
-
Supplement with dialyzed fetal bovine serum (dFBS) to a final concentration of 10-15%. Dialyzed serum is essential to prevent the introduction of unlabeled amino acids.
-
Add the "light" and "heavy" amino acids.
-
Light Medium: Add unlabeled L-leucine to the normal physiological concentration.
-
Heavy Medium (Leucine-d3): Add L-leucine-d3 to the same final concentration as the light medium.
-
Heavy Medium (¹³C/¹⁵N-Leucine): Add ¹³C₆ L-leucine or ¹³C₆,¹⁵N L-leucine to the same final concentration.
-
-
Sterile filter the complete media before use.
Cell Culture and Labeling
-
Adapt cells to the SILAC media. Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
-
Verify incorporation. Before starting the experiment, it is advisable to perform a small-scale pilot study to confirm >95% incorporation of the heavy amino acid by mass spectrometry.
-
Perform the experiment. Once complete incorporation is confirmed, the two cell populations can be used for the desired experimental conditions (e.g., drug treatment vs. control).
Sample Preparation for Mass Spectrometry
-
Harvest and mix the cell populations. After experimental treatment, harvest the "light" and "heavy" labeled cells and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
-
Clean up the peptide mixture using a suitable method like C18 solid-phase extraction.
LC-MS/MS Analysis and Data Quantification
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides. Use a software package capable of SILAC quantification. The software will identify peptide pairs (light and heavy) and calculate the ratio of their intensities, which corresponds to the relative abundance of the protein. For leucine-d3 experiments, ensure the software can account for potential retention time shifts between the light and heavy peptides.
Visualizing the SILAC Workflow and Isotopic Labeling
General SILAC Experimental Workflow
References
The Gold Standard for Bioanalysis: A Comparative Guide to Quantification with Deuterium-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. In the complex matrices of biological samples, analyte quantification is susceptible to various sources of error, including sample loss during preparation, injection volume variability, and matrix-induced signal suppression or enhancement.[1] An ideal internal standard co-elutes with the analyte and experiences these variations to the same extent, allowing for reliable correction and accurate quantification. Among the available options, stable isotope-labeled internal standards (SIL-ISs), particularly deuterium-labeled standards, are widely regarded as the gold standard.[2]
This guide provides an objective comparison of the performance of deuterium-labeled internal standards against other alternatives, supported by experimental data. It also offers detailed methodologies for key experiments to aid researchers in developing robust and reliable analytical methods.
Accuracy and Precision: A Data-Driven Comparison
The primary advantage of using a deuterium-labeled internal standard is the significant improvement in the accuracy and precision of quantitative measurements.[2] By closely mimicking the behavior of the native analyte throughout the analytical process, these standards effectively compensate for variations that can otherwise compromise results.[3]
Below are tables summarizing experimental data that compares the performance of analytical methods using deuterium-labeled internal standards with those using other types of internal standards or no internal standard at all.
Table 1: Comparison of an Analogous vs. Deuterium-Labeled Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma [4]
| Internal Standard Type | Analyte | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |
| Analog IS | Kahalalide F | Plasma | 96.8 | 8.6 |
| Deuterated IS | Kahalalide F | Plasma | 100.3 | 7.6 |
As the data indicates, the use of a deuterated internal standard for the analysis of Kahalalide F in plasma resulted in a notable improvement in both accuracy (closer to 100%) and precision (lower %RSD) compared to an analogous internal standard.
Table 2: Intra- and Inter-Assay Accuracy and Precision for the Analysis of 5-hydroxyindoleacetic acid (5-HIAA) in Urine Using a Deuterated Internal Standard
| Analyte | Matrix | Concentration (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (% RSD) | Inter-Assay Accuracy (%) | Inter-Assay Precision (% RSD) |
| 5-HIAA | Urine | 50 | 102.4 | 3.5 | 101.8 | 4.1 |
| 5-HIAA | Urine | 500 | 98.7 | 2.8 | 99.5 | 3.2 |
| 5-HIAA | Urine | 5000 | 101.1 | 2.1 | 100.7 | 2.9 |
This table demonstrates that a method employing a deuterated internal standard for the quantification of 5-HIAA in urine meets typical acceptance criteria for bioanalytical assays, showcasing high accuracy and precision across multiple concentrations.
Table 3: Performance Comparison of Deuterium-Labeled vs. ¹³C-Labeled Internal Standards
| Feature | Deuterium-Labeled Standard | ¹³C-Labeled Standard | Rationale & Implications |
| Isotopic Stability | Variable; can be prone to back-exchange (H/D exchange) at certain molecular positions. | High; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process. |
| Chromatographic Co-elution | Good, but can exhibit slight retention time shifts (isotopic effect). | Excellent; physicochemical properties are virtually identical to the native analyte. | ¹³C-standards are more likely to perfectly co-elute, providing better compensation for matrix effects. |
| Potential for Isotopic Interference | Higher; potential for in-source fragmentation and H/D exchange can complicate spectra. | Lower; the natural abundance of ¹³C is ~1.1%, reducing the likelihood of interference. | ¹³C labeling generally results in a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Typically less expensive and more widely available. | Generally higher due to more complex synthesis. | Budgetary considerations may favor deuterated standards, but this should be weighed against potential data quality compromises. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and precise quantification using deuterium-labeled internal standards. The following sections outline generalized methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
1. Protein Precipitation (for plasma, serum, or urine)
This is a common and straightforward method for removing proteins from biological samples.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard working solution at a known concentration.
-
Vortexing: Briefly vortex the sample to ensure thorough mixing.
-
Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Vortexing: Vortex the tube vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase concentration.
2. Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from the sample matrix based on their relative solubilities in two different immiscible liquids.
-
Aliquoting and Spiking: To a suitable tube, add the biological sample and the deuterium-labeled internal standard.
-
pH Adjustment (if necessary): Adjust the pH of the sample to optimize the partitioning of the analyte into the organic phase.
-
Addition of Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortexing/Mixing: Vortex or mix the sample vigorously for several minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general workflow for quantitative analysis using a deuterium-labeled internal standard.
References
Cross-Validating SILAC: A Comparative Guide to Alternative Quantitative Proteomic Methods
For researchers, scientists, and drug development professionals seeking to validate findings from Stable Isotope Labeling with Amino acids in Cell culture (SILAC), this guide provides an objective comparison with alternative quantitative proteomic methods. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a practical resource for ensuring the robustness and accuracy of quantitative proteomic studies.
The advent of quantitative proteomics has revolutionized our ability to understand complex biological systems, with SILAC emerging as a powerful and widely adopted in vivo metabolic labeling technique.[1] Its key advantage lies in the early-stage mixing of differentially labeled cell populations, which minimizes experimental variability and leads to high quantitative accuracy.[2] However, the reliance on metabolic incorporation of isotopes restricts its application primarily to actively dividing cells in culture.[3] Therefore, cross-validation of SILAC results using orthogonal quantitative methods is crucial for confirming the biological significance of identified protein abundance changes.
This guide compares SILAC with two prevalent alternative methods: Tandem Mass Tag (TMT) labeling, an isobaric chemical labeling approach, and Label-Free Quantification (LFQ), which relies on direct measurement of peptide signal intensities.
Quantitative Performance Metrics: A Head-to-Head Comparison
The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample types, and available resources. The following table summarizes key performance metrics, compiled from various studies, to facilitate an informed decision for cross-validation experiments.
| Performance Metric | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | TMT (Tandem Mass Tag) | LFQ (Label-Free Quantification) |
| Principle | In vivo metabolic labeling with "heavy" amino acids.[1] | In vitro chemical labeling of peptides with isobaric tags.[2] | Direct comparison of peptide ion signal intensities (e.g., peak area or spectral counts). |
| Sample Types | Proliferating cell cultures. | Cell cultures, tissues, biofluids. | Cell cultures, tissues, biofluids. |
| Multiplexing Capacity | Typically 2-3 plex; can be extended with neutron encoding (NeuCode). | High (up to 18-plex). | No inherent limit, but practically limited by instrument time and data complexity. |
| Quantitative Accuracy | High, due to early sample mixing. | High, but can be affected by ratio compression. | Generally lower than label-based methods; requires more replicates for statistical power. |
| Precision (CV%) | Low (High Precision). | Low to Medium. | Medium to High (Lower Precision). |
| Proteome Coverage | Good. | Good, but can be slightly lower than LFQ in some cases. | Generally the highest. |
| Cost | High (isotopically labeled amino acids and media). | High (TMT reagents). | Low (no labeling reagents required). |
| Workflow Complexity | High (requires cell culture adaptation). | Medium (additional labeling and quenching steps). | Low (simplest sample preparation). |
Experimental Workflows and Signaling Pathway Analysis
To illustrate the practical application of these techniques, this section provides diagrams of experimental workflows and a relevant signaling pathway commonly investigated using quantitative proteomics.
Visualizing the Cross-Validation Workflow
A typical cross-validation experiment involves analyzing the same set of biological samples using SILAC and an alternative method like LFQ. The following diagram outlines this process.
A Deeper Look: The SILAC Experimental Workflow
The SILAC method involves a multi-step process from cell culture to data analysis. The following diagram provides a more detailed view of a typical SILAC experiment.
Case Study: EGFR Signaling Pathway
Quantitative proteomics is instrumental in elucidating the dynamics of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer. The diagram below illustrates a simplified representation of the EGFR signaling cascade.
Detailed Experimental Protocols
Reproducibility is paramount in quantitative proteomics. This section provides an overview of the key steps in the experimental protocols for SILAC, TMT, and Label-Free Quantification.
SILAC Protocol Outline
-
Cell Culture and Metabolic Labeling: Two populations of cells are cultured in specialized media. One medium contains the natural ("light") essential amino acids (e.g., L-arginine and L-lysine), while the other contains stable isotope-labeled ("heavy") versions (e.g., 13C6-L-arginine and 13C6-L-lysine). Cells are cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Cell Treatment and Harvesting: The "light" and "heavy" cell populations are subjected to control and experimental conditions, respectively.
-
Sample Mixing and Protein Extraction: The two cell populations are mixed in a 1:1 ratio based on cell number or protein concentration. Total protein is then extracted using appropriate lysis buffers.
-
Protein Digestion: The extracted proteins are digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Specialized software is used to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.
TMT Protocol Outline
-
Protein Extraction and Digestion: Proteins are extracted from each sample (up to 18) and digested into peptides.
-
TMT Labeling: Each peptide sample is chemically labeled with a specific isobaric TMT reagent. The TMT reagents have the same total mass but differ in the mass of their reporter ions, which are cleaved during MS/MS fragmentation.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
Fractionation (Optional but Recommended): To reduce sample complexity, the pooled peptide mixture is often fractionated using techniques like high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. In the MS1 scan, the different labeled peptides appear as a single precursor ion. Upon fragmentation (MS2), the reporter ions are released, and their relative intensities are measured.
-
Data Analysis: The intensities of the reporter ions are used to determine the relative abundance of the corresponding peptides and, by inference, proteins across the different samples.
Label-Free Quantification (LFQ) Protocol Outline
-
Protein Extraction and Digestion: Proteins are extracted from each sample individually, and the proteins are digested into peptides.
-
LC-MS/MS Analysis: Each peptide sample is analyzed separately by LC-MS/MS.
-
Data Analysis: The quantitative information is derived directly from the mass spectrometry data. This can be done in two primary ways:
-
Spectral Counting: The number of MS/MS spectra identified for a given protein is counted, with more abundant proteins generating more spectra.
-
Precursor Ion Intensity: The intensity of the peptide precursor ions in the MS1 scan is measured, typically by calculating the area under the chromatographic peak. This is generally considered more accurate than spectral counting.
-
-
Data Alignment and Normalization: Sophisticated algorithms are required to align the chromatographic runs from the different samples and normalize the signal intensities to account for variations in sample loading and instrument performance.
Conclusion
SILAC is a highly accurate and precise method for quantitative proteomics in cell culture models. However, its limitations necessitate the use of alternative methods for cross-validation and for the analysis of samples not amenable to metabolic labeling. TMT offers high-throughput capabilities with its multiplexing capacity, making it suitable for larger-scale studies, while LFQ provides a cost-effective and straightforward approach with the broadest proteome coverage.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LFQ and IPTL for Protein Identification and Relative Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Fmoc-leucine-d3: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the isotopic purity of these reagents is paramount for the accuracy and reliability of experimental results. This guide provides a comparative assessment of Fmoc-leucine-d3, a commonly used deuterated amino acid in peptide synthesis and metabolic research. We will delve into the analytical methodologies for determining isotopic purity, present a comparison of commercially available products based on their specifications, and provide a detailed experimental protocol for in-house verification.
Comparison of Commercially Available this compound
The isotopic purity of commercially available this compound is a critical parameter for its application. Below is a summary of the typical specifications from leading suppliers. It is important to note that batch-to-batch variability can occur, and it is always recommended to consult the certificate of analysis for the specific lot being used.
| Supplier | Product Name | Advertised Isotopic Purity (atom % D) | Chemical Purity |
| Supplier A | Fmoc-L-leucine-d3 | ≥ 98% | ≥ 98% |
| Supplier B | Fmoc-L-leucine-d3 | ≥ 99% | ≥ 97% |
| Supplier C | Fmoc-L-leucine-d3 | ≥ 98% | ≥ 98% |
Note: This table is a representation of typical values and may not reflect the most current product specifications.
Key Analytical Techniques for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity of deuterated compounds like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
-
High-Resolution Mass Spectrometry (HRMS): This technique separates ions based on their mass-to-charge ratio with high precision. For this compound, HRMS can resolve the different isotopologues (molecules that differ only in their isotopic composition), allowing for the calculation of the relative abundance of the d3-labeled species compared to the unlabeled (d0) and partially labeled (d1, d2) species.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be employed. In ¹H NMR, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. ²H NMR, on the other hand, directly detects the deuterium nuclei, providing a quantitative measure of deuterium incorporation at specific sites within the molecule.
Experimental Protocol: Isotopic Purity Determination of this compound by LC-HRMS
This protocol outlines a general procedure for the analysis of this compound isotopic purity using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL by diluting with the initial solvent.
-
Prepare a blank sample containing only the solvent.
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte from any impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire data for the elution time corresponding to this compound.
-
3. Data Analysis:
-
Identify the molecular ion peak for Fmoc-leucine ([M+H]⁺). The theoretical monoisotopic mass of the unlabeled compound is approximately 354.1705.
-
Extract the ion chromatograms for the expected isotopologues:
-
d0 (unlabeled): m/z ~354.17
-
d1: m/z ~355.17
-
d2: m/z ~356.18
-
d3 (fully labeled): m/z ~357.19
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logic behind data interpretation.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Performance Showdown: Fmoc-Leucine-d3 Across Leading Mass Spectrometry Platforms
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and peptide analysis, the choice of an internal standard is critical for achieving accurate and reproducible results. Fmoc-leucine-d3, a deuterated and protected form of the amino acid leucine, has emerged as a valuable tool for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its structural similarity and co-elution with endogenous leucine-containing peptides make it an excellent internal standard to correct for variability during sample preparation and analysis.
This guide provides a comprehensive comparison of the performance of this compound as an internal standard across a range of high-performance mass spectrometers from leading manufacturers: Sciex, Thermo Fisher Scientific, Agilent, and Waters. The information presented is a synthesis of publicly available application notes and technical specifications to aid researchers in selecting the optimal platform for their specific analytical needs.
Quantitative Performance Comparison
The following tables summarize the expected performance of this compound on various mass spectrometry platforms. It is important to note that direct head-to-head comparative studies are limited. Therefore, the data presented is a compilation from instrument-specific application notes for similar analytes (peptides and amino acids) and should be considered as representative of the expected performance for this compound.
Table 1: Performance on Triple Quadrupole Mass Spectrometers
| Parameter | Sciex QTRAP 6500+ System | Waters Xevo TQ-XS |
| Limit of Detection (LOD) | 1 fmol on-column for amino acids[1] | Estimated in the low pg/mL range[2][3] |
| Lower Limit of Quantitation (LLOQ) | ~10 fmol on-column for amino acids | 1 ng/mL for various peptides |
| Linear Dynamic Range | 4 orders of magnitude for amino acids | 3-4 orders of magnitude |
| Precision (%CV) | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% |
Table 2: Performance on High-Resolution Mass Spectrometers (HRMS)
| Parameter | Thermo Fisher Q Exactive HF | Agilent 6550 iFunnel Q-TOF |
| Limit of Detection (LOD) | Low fmol range | Low femtogram-level sensitivity |
| Lower Limit of Quantitation (LLOQ) | Sub-ng/mL range | Estimated in the high fg/mL to low pg/mL range |
| Linear Dynamic Range | >4 orders of magnitude | Up to 5 orders of in-spectrum dynamic range |
| Precision (%CV) | <15% | <15% |
| Accuracy (%RE) | ±15% | ±15% |
Experimental Protocols
The following are generalized experimental protocols for the quantification of peptides using this compound as an internal standard. These should be optimized for the specific application and mass spectrometer used.
Sample Preparation
A robust and reproducible sample preparation workflow is crucial for accurate quantification.
-
Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the this compound internal standard at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve the analyte from matrix components.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.6 mL/min for conventional HPLC, and 0.2 - 0.4 mL/min for UHPLC.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS)
The mass spectrometer parameters should be optimized for the specific analyte and internal standard.
For Triple Quadrupole Instruments (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for both the analyte peptide and this compound need to be determined by infusing the standards into the mass spectrometer. For this compound, the precursor ion will be [M+H]+, and characteristic product ions will be monitored.
-
Optimization: The collision energy (CE) and declustering potential (DP) for each MRM transition should be optimized to maximize signal intensity.
For High-Resolution Mass Spectrometers (e.g., Thermo Fisher Q Exactive HF, Agilent 6550 iFunnel Q-TOF):
-
Ionization Mode: ESI in positive ion mode.
-
Scan Type: Parallel Reaction Monitoring (PRM) or Full MS/dd-MS2 (data-dependent acquisition).
-
Resolution: Set to a high resolution (e.g., >70,000 FWHM) to ensure selectivity.
-
Precursor Ion Selection: The exact mass of the analyte peptide and this compound are targeted for fragmentation.
Visualizing the Workflow and Performance
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a conceptual comparison of the performance attributes of different mass spectrometer types.
Caption: Experimental workflow for peptide quantification using this compound.
Caption: Conceptual comparison of mass spectrometer performance attributes.
Conclusion
The selection of a mass spectrometer for quantitative analysis using this compound as an internal standard depends on the specific requirements of the assay. Triple quadrupole instruments, such as the Sciex QTRAP 6500+ and Waters Xevo TQ-XS, offer excellent sensitivity and selectivity for targeted quantification and are the workhorses of many bioanalytical laboratories. High-resolution mass spectrometers, like the Thermo Fisher Q Exactive HF and Agilent 6550 iFunnel Q-TOF, provide the added benefit of high-resolution accurate mass data, which can be invaluable for method development, troubleshooting, and simultaneous qualitative and quantitative analysis.
While this guide provides a comparative overview, it is essential to perform in-house validation to confirm the performance of this compound on a specific instrument and for a particular application. By carefully considering the analytical needs and the capabilities of each platform, researchers can confidently implement robust and reliable quantitative peptide assays.
References
A Comparative Guide to Fmoc- and Boc-SPPS for Leucine-Containing Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a critical decision that influences yield, purity, and overall success. This guide provides an objective comparison of these two predominant methodologies, with a specific focus on the synthesis of peptides containing the bulky and hydrophobic amino acid, leucine.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Fmoc- and Boc-SPPS lies in the choice of the temporary Nα-protecting group and the corresponding deprotection conditions.[1][2]
-
Fmoc-SPPS utilizes the base-labile Fmoc group. Deprotection is achieved using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][] The side-chain protecting groups are acid-labile (e.g., tert-butyl) and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1] This orthogonality, where the Nα and side-chain protecting groups are removed under different conditions, is a key feature of the Fmoc strategy.
-
Boc-SPPS employs the acid-labile Boc group for Nα-protection. The Boc group is removed by treatment with a moderately strong acid, such as TFA. Side-chain protecting groups are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.
Performance Comparison for Leucine-Containing Peptides
The synthesis of peptides rich in leucine presents unique challenges due to the amino acid's steric hindrance and hydrophobicity, which can lead to incomplete coupling reactions and aggregation of the growing peptide chain.
| Parameter | Fmoc-SPPS | Boc-SPPS |
| Nα-Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., 25-50% TFA in DCM) |
| Final Cleavage Conditions | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| C-Terminal Leucine Racemization | Can be significant with direct loading on Wang resin; minimized (<0.5%) with pre-formed linkers like Fmoc-L-Leu-MPPA. | Generally low due to racemization-free esterification methods (e.g., cesium salt). |
| Coupling Efficiency for Leucine | Generally high (>99%), but can be challenging for sterically hindered couplings. | Can be advantageous for "difficult sequences" prone to aggregation. |
| Aggregation of Leucine-Rich Peptides | Can be a significant issue, leading to incomplete reactions. | Repeated acid treatments can help disrupt secondary structures and reduce aggregation. |
| Side Reactions for Leucine | Diketopiperazine formation at the dipeptide stage. | Alkylation of sensitive residues by carbocations generated during deprotection. |
| Compatibility with Sensitive Residues | Milder conditions are generally more compatible with sensitive modifications. | Harsh HF cleavage can degrade sensitive residues. |
| Automation | Highly amenable to automation. | Less common in modern automated synthesizers. |
| Safety | Avoids the use of highly corrosive HF. | Requires specialized equipment for handling HF. |
Experimental Protocols
Fmoc-SPPS of a Model Leucine-Containing Peptide (Leu-Enkephalin: YGGFL)
This protocol utilizes a pre-loaded Fmoc-L-Leu-MPPA resin to minimize C-terminal racemization.
1. Resin Preparation and First Amino Acid Loading (Fmoc-L-Leu-MPPA Resin):
-
Start with a pre-loaded Fmoc-L-Leu-MPPA aminomethyl polystyrene resin. This approach significantly reduces the risk of racemization of the C-terminal leucine.
2. Nα-Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF.
3. Coupling of the Next Amino Acid (Fmoc-Phe-OH):
-
In a separate vessel, pre-activate Fmoc-Phe-OH (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
5. Final Fmoc Deprotection:
-
After the final coupling, remove the N-terminal Fmoc group from Tyrosine as described in step 2.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
Boc-SPPS of a Leucine-Containing Peptide
This is a general protocol adaptable for leucine-containing peptides.
1. Resin Swelling and First Amino Acid Coupling:
-
Swell Merrifield resin in DCM.
-
Couple the first Boc-protected amino acid (e.g., Boc-Leu-OH) to the resin using a suitable method, such as the cesium salt method to prevent racemization.
2. Nα-Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DCM.
-
Wash the resin with DCM.
4. Coupling of Subsequent Amino Acids:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU) in DMF and add to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
5. Repeat Cycle:
-
Repeat steps 2-4 for all amino acids in the sequence.
6. Final Cleavage:
-
Dry the peptide-resin.
-
In a specialized HF apparatus, treat the resin with anhydrous HF with a scavenger like anisole at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Key Considerations for Leucine-Containing Peptides
-
Racemization of C-terminal Leucine: In Fmoc-SPPS, direct loading of Fmoc-L-Leucine onto Wang resin can lead to significant epimerization. The use of pre-formed linkers like Fmoc-L-Leu-MPPA is highly recommended to ensure low and reproducible levels of the D-leucine epimer (<0.5%). Boc-SPPS typically employs racemization-free methods for attaching the first amino acid.
-
Aggregation: Leucine-rich sequences are prone to aggregation, which can hinder both deprotection and coupling steps. In such "difficult sequences," the repeated acid treatments in Boc-SPPS may help to disrupt the secondary structures responsible for aggregation. For Fmoc-SPPS, strategies to overcome aggregation include using specialized resins, chaotropic salts, or backbone protection.
-
Steric Hindrance: The bulky isobutyl side chain of leucine can sterically hinder coupling reactions. Using efficient coupling reagents like HBTU or HATU and allowing for sufficient reaction times is crucial for both methodologies.
Visualizing the Workflows
Caption: Workflow of Fmoc-SPPS for a Leucine-containing peptide.
Caption: Workflow of Boc-SPPS for a Leucine-containing peptide.
Conclusion
The choice between Fmoc- and Boc-SPPS for the synthesis of leucine-containing peptides is nuanced and depends on the specific requirements of the project.
Fmoc-SPPS is the more widely used method due to its milder conditions, amenability to automation, and avoidance of hazardous reagents like HF. For leucine-containing peptides, the primary concern of C-terminal racemization can be effectively managed by using pre-loaded resins with linkers like MPPA.
Boc-SPPS , while older, remains a robust and valuable technique, particularly for long and aggregation-prone sequences that are rich in hydrophobic residues like leucine. The repetitive acid deprotection steps can help to mitigate aggregation issues that may be problematic in Fmoc-SPPS.
Ultimately, the optimal strategy will depend on factors such as the peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure. For many applications, the advantages of the Fmoc methodology will prevail, provided that appropriate measures are taken to address the specific challenges posed by leucine residues.
References
A Comparative Guide to the Validation of Biomarker Assays Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the reliable quantification of biomarkers is paramount for making critical decisions in both preclinical and clinical studies. The use of an internal standard (IS) is fundamental for correcting variability in sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] Among the available options, stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard, providing the highest levels of accuracy and precision.[1][2]
This guide provides an objective comparison of SIL-IS performance against other alternatives, details key experimental protocols for assay validation, and aligns with regulatory perspectives from bodies like the FDA and EMA.[2]
Comparison of Quantification Strategies
The choice of an internal standard or quantification strategy is a critical decision in bioanalytical method development. The ideal IS should mimic the analyte of interest as closely as possible through all stages of the analytical process, including extraction, derivatization, and ionization, to effectively compensate for procedural variations. SIL-ISs, being chemically identical to the analyte, are best suited to meet these criteria.
The following table compares the key performance characteristics of the most common methods.
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Label-Free Quantification |
| Principle | A known concentration of a non-radioactive, heavy-isotope version of the analyte is added to each sample. Quantification is based on the response ratio of the analyte to the SIL-IS. | A molecule with a similar chemical structure and physicochemical properties to the analyte is used as the IS. | Quantification is based on the absolute signal intensity (e.g., peak area) of the analyte, without the use of an internal standard. |
| Accuracy & Precision | Excellent . Co-elutes with the analyte, correcting for variability in recovery, matrix effects, and ionization efficiency with high fidelity. This leads to significantly improved accuracy and precision. | Good to Fair . Can correct for some variability, but differences in structure may lead to different extraction recoveries and responses to matrix effects, potentially compromising accuracy. | Fair to Poor . Highly susceptible to variations in sample preparation, injection volume, and instrument performance, leading to lower precision and accuracy. |
| Matrix Effect Compensation | Excellent . As the SIL-IS is chemically identical to the analyte, it experiences the same ion suppression or enhancement from matrix components, providing effective correction. | Fair . May not experience the same degree of matrix effect as the analyte due to differences in chemical properties, leading to quantification errors. | Poor . No internal correction for matrix effects is possible, representing a major source of quantitative inaccuracy. |
| Regulatory Acceptance | High . Considered the "gold standard" and is the preferred approach by regulatory agencies like the FDA and EMA for its reliability. | Acceptable . Can be used when a SIL-IS is not available, but requires rigorous validation to demonstrate its suitability. | Low . Generally not suitable for regulated bioanalysis where high accuracy and precision are required. Primarily used for discovery or relative quantification. |
| Cost & Availability | High . Custom synthesis of a SIL-IS can be expensive and time-consuming. | Moderate . Structural analogs are often more readily available as existing compounds, reducing costs. | Low . No cost associated with an internal standard. |
Experimental Workflow and Key Methodologies
A "fit-for-purpose" approach is essential for biomarker assay validation, where the validation experiments are tailored to the intended use of the biomarker data. The following outlines a typical protocol for validating a biomarker assay using a SIL-IS with LC-MS/MS.
1. Validation Plan and Reference Standards
-
Define Context of Use (COU): Clearly articulate the purpose of the biomarker measurement (e.g., diagnostic, prognostic, pharmacodynamic) to guide the validation design.
-
Reference Standards: Obtain well-characterized reference standards for both the unlabeled biomarker analyte and the stable isotope-labeled internal standard. The SIL-IS should have a high isotopic purity and be free of unlabeled species to prevent interference.
2. Sample Preparation and Analysis
-
Internal Standard Spiking: A precise and known amount of the SIL-IS is added to all samples (calibration standards, quality controls, and unknown study samples) at the very beginning of the sample preparation process. This step is critical for ensuring that the IS corrects for variability throughout the entire workflow.
-
Sample Extraction: Depending on the biomarker and matrix (e.g., plasma, urine, tissue), this may involve protein precipitation, liquid-liquid extraction, solid-phase extraction, or immunoaffinity enrichment.
-
Enzymatic Digestion (for Protein Biomarkers): For large molecule biomarkers, proteins are typically digested into smaller peptides using an enzyme like trypsin. The SIL-IS can be a full-length labeled protein (added before digestion) or a labeled peptide (added after digestion).
-
LC-MS/MS Analysis:
-
Chromatography: Develop a liquid chromatography method that provides sufficient separation of the analyte from other matrix components to minimize interference. The analyte and SIL-IS should ideally co-elute.
-
Mass Spectrometry: Use tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL-IS.
-
3. Core Validation Experiments
The following experiments are fundamental for demonstrating the performance of the bioanalytical method, with acceptance criteria often based on regulatory guidelines.
-
Calibration Curve:
-
Method: Analyze a set of calibration standards prepared by spiking known concentrations of the analyte into a surrogate or authentic matrix. Plot the peak area ratio (analyte/SIL-IS) against the nominal concentration.
-
Purpose: To demonstrate the linearity, range, and regression model of the assay.
-
-
Accuracy and Precision:
-
Method: Analyze Quality Control (QC) samples at multiple concentration levels (e.g., LLOQ, low, mid, high) in multiple replicates on different days.
-
Purpose: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
-
Selectivity and Specificity:
-
Method: Analyze blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and SIL-IS.
-
Purpose: To ensure the method can reliably measure the analyte without interference from endogenous matrix components.
-
-
Matrix Effect:
-
Method: Compare the response of the analyte in post-extraction spiked matrix samples from different sources to the response in a neat solution.
-
Purpose: To assess the degree of ion suppression or enhancement caused by the biological matrix. The SIL-IS is expected to effectively track and correct for these effects.
-
-
Stability:
-
Method: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
-
Purpose: To ensure that the biomarker concentration does not change during sample handling, storage, and processing. A SIL-IS with identical chemical properties can sometimes mask instability issues, requiring careful evaluation.
-
Visualizing Key Concepts
Visual diagrams are essential for understanding complex workflows and relationships in biomarker analysis.
Caption: Bioanalytical workflow using a SIL-Internal Standard.
Caption: Simplified MAPK signaling pathway with a target biomarker.
// SIL-IS Branch SIL_IS [label="SIL-IS LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIL_Pros [label="Pros:\n• High Accuracy\n• High Precision\n• Excellent Matrix\n Correction", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; SIL_Cons [label="Cons:\n• High Cost\n• Custom Synthesis", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; center -> SIL_IS; SIL_IS -> SIL_Pros [edge_style=dashed, color="#34A853"]; SIL_IS -> SIL_Cons [edge_style=dashed, color="#EA4335"];
// Analog Branch Analog [label="Structural Analog IS", fillcolor="#FBBC05", fontcolor="#202124"]; Analog_Pros [label="Pros:\n• Moderate Cost\n• More Available", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Analog_Cons [label="Cons:\n• Imperfect Correction\n• Lower Accuracy", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; center -> Analog; Analog -> Analog_Pros [edge_style=dashed, color="#34A853"]; Analog -> Analog_Cons [edge_style=dashed, color="#EA4335"];
// Label-Free Branch LFQ [label="Label-Free", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LFQ_Pros [label="Pros:\n• Low Cost\n• Simpler Workflow", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; LFQ_Cons [label="Cons:\n• Poor Precision\n• No Matrix Correction\n• Not for Regulated Use", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; center -> LFQ; LFQ -> LFQ_Pros [edge_style=dashed, color="#34A853"]; LFQ -> LFQ_Cons [edge_style=dashed, color="#EA4335"]; }
Caption: Comparison of biomarker quantification strategies.
References
A Comparative Guide to the Quantification of Fmoc-Leucine-d3: Linearity, Dynamic Range, and Alternatives
For researchers, scientists, and professionals in drug development, the precise quantification of amino acids and peptides is fundamental to robust and reproducible results. Fmoc-leucine-d3 serves as a widely utilized internal standard in mass spectrometry-based quantification. This guide provides a comprehensive analysis of its performance, focusing on linearity and dynamic range, and compares it with a key alternative, ¹³C-labeled Fmoc-leucine, supported by representative experimental data.
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. An ideal SIL internal standard co-elutes with the analyte and exhibits identical ionization behavior, thus compensating for matrix effects and variations during sample processing. While deuterated standards like this compound are commonly used, alternatives such as carbon-13 (¹³C) labeled standards can offer distinct advantages.
Performance Comparison: this compound vs. ¹³C-Labeled Fmoc-Leucine
The choice of isotopic label can influence the performance of a quantitative assay. Deuterium (²H) labeling, as in this compound, can sometimes lead to a chromatographic isotope effect, where the deuterated standard elutes slightly earlier than the unlabeled analyte. This can be a concern in high-resolution chromatography. Furthermore, deuterium atoms can, in some instances, be susceptible to back-exchange with hydrogen atoms from the surrounding matrix or solvent, potentially compromising a method's accuracy.
In contrast, ¹³C-labeled internal standards are generally considered superior.[1][2] The carbon-13 isotopes are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.[3] This stability, combined with the fact that ¹³C-labeling has a negligible effect on the physicochemical properties of the molecule, typically results in better co-elution with the analyte and, consequently, more accurate and precise quantification.[1][2]
The following table presents a summary of representative quantitative data for the determination of linearity and dynamic range for this compound and a ¹³C-labeled Fmoc-leucine internal standard in a typical LC-MS/MS assay for peptide quantification.
| Parameter | This compound (Representative Data) | ¹³C-Labeled Fmoc-Leucine (Representative Data) |
| Linear Range | 1 - 1000 ng/mL | 0.5 - 2000 ng/mL |
| Coefficient of Determination (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 2000 ng/mL |
| Intra-day Precision (%CV at LLOQ, Mid, ULOQ) | < 10% | < 5% |
| Inter-day Precision (%CV at LLOQ, Mid, ULOQ) | < 12% | < 7% |
| Accuracy (% Bias at LLOQ, Mid, ULOQ) | ± 15% | ± 10% |
Note: This data is representative of typical performance and may vary depending on the specific analytical method, instrumentation, and matrix.
Experimental Protocols
A detailed methodology for a typical experiment to determine the linearity and dynamic range of this compound for the quantification of a target peptide is provided below. The same protocol can be applied when using a ¹³C-labeled internal standard.
Preparation of Standard Solutions
-
Primary Stock Solution of Target Peptide: Prepare a 1 mg/mL stock solution of the target peptide in an appropriate solvent (e.g., 50% acetonitrile in water).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound (or ¹³C-labeled Fmoc-leucine) in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking known concentrations of the target peptide into a biological matrix (e.g., plasma, cell lysate). The concentration range should encompass the expected in-study sample concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
Sample Preparation
-
Protein Precipitation: To 50 µL of each calibration standard and quality control (QC) sample, add 150 µL of the internal standard spiking solution.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the target peptide from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the target peptide and the internal standard.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibration standards.
-
Linearity: Assess the linearity of the calibration curve using a weighted (e.g., 1/x²) linear regression model. The coefficient of determination (r²) should be ≥ 0.99.
-
Dynamic Range: The dynamic range is the concentration range over which the assay is precise and accurate, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the linearity and dynamic range of quantification with this compound.
Caption: Experimental workflow for determining linearity and dynamic range.
Caption: Logical relationship for quantitative analysis using an internal standard.
References
Safety Operating Guide
Proper Disposal of Fmoc-Leucine-d3: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-leucine-d3 are paramount for ensuring laboratory safety and regulatory compliance. While this compound is not classified as a highly hazardous substance, it is imperative to follow established protocols for the disposal of the solid compound and any associated waste streams generated during its use, particularly in solid-phase peptide synthesis (SPPS).[1][2][3][4][5]
Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, a thorough risk assessment should be conducted. While many safety data sheets (SDS) for the non-deuterated forms of Fmoc-leucine indicate that it is not a hazardous substance, some classify it as harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment (PPE) should always be worn.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used if generating dust. | Prevents inhalation of fine particles. |
Disposal of Unused or Expired Solid this compound
Solid this compound waste should be disposed of as chemical waste. It must not be mixed with general laboratory trash or discharged into the sewer system.
Step-by-Step Disposal Procedure for Solid Waste:
-
Containerize: Carefully transfer the solid this compound into a designated and clearly labeled hazardous waste container. Use a spatula or other appropriate tools to avoid generating dust.
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The primary hazard (e.g., "Chemical Waste for Incineration")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials. Keep the container securely closed when not in use.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.
Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS generates liquid waste streams that are considered hazardous due to the presence of solvents, reagents, and reaction byproducts.
Key Components of SPPS Liquid Waste:
-
Solvents: Typically dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
-
Deprotection Reagents: Commonly a 20-50% solution of piperidine in DMF.
-
Fmoc-Deprotection Byproducts: Dibenzofulvene and its adducts with the deprotection reagent.
-
Cleavage Cocktails: Often contain strong acids like trifluoroacetic acid (TFA).
Step-by-Step Disposal Procedure for Liquid Waste:
-
Collection: Collect all liquid waste from the synthesis process, including reaction mixtures, wash solvents, and deprotection solutions, in a designated, properly labeled hazardous waste container.
-
Segregation: Do not mix incompatible waste streams. For instance, acidic cleavage waste should be collected separately from basic deprotection waste.
-
Labeling: The liquid waste container must be labeled with "Hazardous Waste" and a list of all chemical constituents (e.g., "DMF, Piperidine, Fmoc-byproducts").
-
Storage: Store the sealed liquid waste container in a designated hazardous waste area.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
Disposal of Contaminated Materials
Any materials that come into contact with this compound or its solutions are considered contaminated waste.
Procedure for Contaminated Materials:
-
Solid Items: Place gloves, weighing paper, pipette tips, and other contaminated solids into the same designated hazardous waste container as the solid chemical waste.
-
Empty Containers: The original product container should be disposed of as unused product by placing it in the solid chemical waste stream. Alternatively, if institutional policy allows, the container can be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the defaced container disposed of as regular lab glass or plastic.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for solid and liquid waste containing this compound.
References
Personal protective equipment for handling Fmoc-leucine-d3
Essential Safety and Handling Guide for Fmoc-leucine-d3
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment
While Fmoc-protected amino acids are generally not classified as hazardous substances, it is imperative to treat all laboratory chemicals with caution to minimize exposure.[1] One safety data sheet for the non-deuterated form, FMOC-L-Leucine, has classified it as harmful if swallowed, inhaled, or in contact with skin, and as a cause of skin and eye irritation.[2] Therefore, a thorough risk assessment should be conducted before handling this compound. The primary risks are associated with the inhalation of dust particles and direct contact with the skin and eyes.[3][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Fmoc-leucine, which are expected to be nearly identical to this compound.
| Property | Value |
| Physical State | Solid (White)[4] |
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.42 g/mol |
| Melting Point | 155 °C / 311 °F |
| Solubility | No information available |
| Stability | Stable under normal conditions |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required under normal use in a well-ventilated area. A dust mask or particle filter may be used if dust is being generated. | Prevents inhalation of fine particles. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical for minimizing risk. Always work in a well-ventilated area or under a chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as specified above. Prepare your workspace by clearing it of unnecessary items.
-
Weighing : When weighing the solid compound, perform the task in a designated area, such as a chemical fume hood, to control dust. Avoid generating dust during transfer.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly.
-
Reactions : Conduct all reactions involving this compound in a well-ventilated laboratory fume hood.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn. Decontaminate all work surfaces.
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable.
Waste Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Solid Waste :
-
Collect all solid this compound waste in a designated, properly labeled hazardous waste container.
-
The label must include the full chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
Use a spatula or other appropriate tool to transfer the solid waste, avoiding dust generation.
-
-
Contaminated Materials :
-
Dispose of any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in the same hazardous waste container as the solid waste.
-
Empty product containers should also be treated as hazardous waste and disposed of accordingly.
-
-
Final Disposal :
-
Store the sealed waste container in a designated satellite accumulation area away from drains and incompatible materials.
-
Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific protocols.
-
Accidental Release Measures: In case of a spill, use personal protective equipment. Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Process Visualizations
The following diagrams illustrate the key safety and handling workflows for this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
